molecular formula C9H12N2O2 B186952 Ethyl 2-(5-aminopyridin-2-yl)acetate CAS No. 174890-58-5

Ethyl 2-(5-aminopyridin-2-yl)acetate

Cat. No.: B186952
CAS No.: 174890-58-5
M. Wt: 180.2 g/mol
InChI Key: PXKDDIRASPIURS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-aminopyridin-2-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-aminopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDDIRASPIURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619256
Record name Ethyl (5-aminopyridin-2-yl)acetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174890-58-5
Record name Ethyl 5-amino-2-pyridineacetate
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Record name Ethyl (5-aminopyridin-2-yl)acetate
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Record name ethyl 2-(5-aminopyridin-2-yl)acetate
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Foundational & Exploratory

The Pivotal Role of Ethyl 2-(5-aminopyridin-2-yl)acetate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – Ethyl 2-(5-aminopyridin-2-yl)acetate, a versatile pyridine derivative, has emerged as a critical building block in the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth analysis of its application in the development of β3-adrenoceptor agonists and kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. The document outlines the synthetic utility of this compound, presents its physicochemical properties, and details the signaling pathways of its downstream targets.

Core Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, possessing both a reactive amine group and an ester moiety on a pyridine scaffold, allows for diverse chemical modifications and the construction of elaborate molecular architectures.

Intermediate in the Synthesis of β3-Adrenoceptor Agonists

A primary application of this compound is in the preparation of phenethanolamine derivatives. These derivatives are potent and selective β3-adrenoceptor agonists, which are under investigation for the treatment of metabolic disorders such as obesity and type 2 diabetes.[1][2] The pyridine nitrogen and the amino group of the core structure are crucial for interacting with the receptor's binding site.

Precursor for Kinase Inhibitors

The compound is also extensively used as a starting material for the synthesis of various kinase inhibitors.[3][4] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory conditions, and neurological disorders. The structural framework of this compound provides a robust scaffold for designing molecules that can selectively bind to the ATP-binding pocket of specific kinases, thereby modulating their activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 174890-58-5
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide
Storage Store at 2-8°C in a dry, well-ventilated place

Signaling Pathways of Therapeutic Targets

Understanding the downstream signaling pathways of the target receptors is paramount in drug development. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for β3-adrenoceptor agonists and a general model for kinase inhibitors.

β3-Adrenoceptor Signaling Pathway

Beta3_Adrenoceptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta3_AR β3-Adrenoceptor PLC Phospholipase C Beta3_AR->PLC Activates (alternative) Gs Gs Beta3_AR->Gs Activates Gi Gi Beta3_AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes Gs->AC Activates Gi->AC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Thermogenesis Thermogenesis PKA->Thermogenesis Promotes Agonist β3-Agonist Agonist->Beta3_AR

Caption: β3-Adrenoceptor signaling cascade.

General Kinase Inhibitor Signaling Pathway

Kinase_Inhibitor_Signaling cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Pathway cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Downstream Downstream Effectors Kinase_Cascade->Downstream Phosphorylates Gene_Expression Gene Expression Downstream->Gene_Expression Regulates Cell_Response Cell Proliferation, Survival, etc. Gene_Expression->Cell_Response Leads to Growth_Factor Growth Factor Growth_Factor->Receptor Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Kinase_Cascade Inhibits

Caption: General mechanism of kinase inhibitors.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of proprietary drug candidates are often confidential, the following represents a generalized procedure for the acylation of this compound, a common step in the synthesis of kinase inhibitors.

General Procedure for N-Acylation:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution.

  • Acylating Agent: Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or HOBt/EDC) (1.1 eq) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry. Its structural features make it an ideal starting point for the synthesis of a wide range of biologically active molecules. The continued exploration of its synthetic potential is expected to lead to the discovery of novel therapeutics for a variety of diseases. This guide provides a foundational understanding for researchers looking to leverage this versatile intermediate in their drug discovery programs.

References

In-Depth Technical Guide: Ethyl 2-(5-aminopyridin-2-yl)acetate (CAS: 174890-58-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-aminopyridin-2-yl)acetate is a pivotal chemical intermediate, distinguished by its pyridine core functionalized with both an amino group and an ethyl acetate moiety. This unique structural arrangement makes it a valuable building block in the synthesis of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed (though currently unavailable) synthesis protocol, and its significant applications in medicinal chemistry, particularly in the development of β3-adrenoceptor agonists and kinase inhibitors. The document is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough review of available data for this compound reveals the following physicochemical properties. It is important to note that while the molecular formula and weight are well-established, experimental data for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

PropertyValueSource(s)
CAS Number 174890-58-5[1]
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.20 g/mol [2]
Appearance Not specified (often solid)
Melting Point N/A[1]
Boiling Point N/A[1]
Solubility N/A[1]
Storage Temperature 2-8°C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the ethyl acetate group, the methyl protons of the ethyl group, and the protons of the amino group. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, and the carbon atoms of the acetate moiety.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine.

  • C-H stretching vibrations of the aromatic and aliphatic groups.

  • A strong C=O stretching vibration from the ester functional group.

  • C=C and C=N stretching vibrations within the pyridine ring.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.20 m/z). The fragmentation pattern would be expected to show losses of the ethoxy group (-OC₂H₅) and the entire ethyl acetate side chain.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound (CAS 174890-58-5) is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from related preparations of substituted aminopyridines. One potential pathway is outlined below.

General Synthetic Workflow (Hypothetical)

A potential synthesis could involve the reaction of a suitably protected 5-aminopyridine derivative with an ethyl acetate synthon. For instance, a starting material like 2-chloro-5-nitropyridine could undergo nucleophilic substitution with an enolate of an acetate derivative, followed by reduction of the nitro group to an amine.

G A 2-Chloro-5-nitropyridine C Intermediate A->C Nucleophilic Substitution (e.g., NaH, THF) B Ethyl Malonate Derivative B->C D Ethyl 2-(5-nitropyridin-2-yl)acetate C->D Decarboxylation E This compound D->E Reduction (e.g., H2, Pd/C) G A This compound B Further Synthetic Steps (e.g., Amide Coupling, Reduction) A->B C Phenethanolamine Derivatives B->C D β3-Adrenoceptor Agonists C->D Pharmacological Activity G A This compound B Chemical Modifications (Amine and Ester Functionalization) A->B C Kinase Inhibitor Candidates B->C D Biological Screening C->D E Lead Compounds D->E

References

physical and chemical properties of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-aminopyridin-2-yl)acetate is a pivotal chemical intermediate in the landscape of modern pharmaceutical research and development. Its unique molecular architecture, featuring a substituted pyridine ring, makes it a valuable building block for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental considerations and its role in the development of targeted therapeutics.

Core Properties and Data

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are well-documented, specific quantitative data for melting point, boiling point, and solubility remain elusive in publicly available literature, often cited as "Not Available."

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Ethyl 5-aminopyridine-2-acetate[1][2]
CAS Number 174890-58-5[1][2]
Molecular Formula C9H12N2O2[1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance Solid[3]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Not Available[1]
Storage Temperature 2-8°C or Room Temperature[1][2][4]

Synthesis and Experimental Protocols

A generalized experimental workflow for the synthesis, purification, and analysis of a compound like this compound is depicted below. This workflow is based on standard organic chemistry laboratory practices for the preparation and characterization of solid organic compounds.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis and Characterization start Starting Materials reaction Reaction Setup (Solvent, Reagents, Catalyst) start->reaction heating Heating/Stirring (Reaction Monitoring by TLC/LC-MS) reaction->heating quench Reaction Quenching heating->quench extraction Liquid-Liquid Extraction quench->extraction washing Washing of Organic Layer (e.g., with brine) extraction->washing drying Drying of Organic Layer (e.g., with Na2SO4) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_method Purification Technique (e.g., Column Chromatography or Recrystallization) concentration->purification_method fraction_collection Fraction Collection and Analysis purification_method->fraction_collection pure_product Isolation of Pure Product fraction_collection->pure_product nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ms Mass Spectrometry (MS) pure_product->ms purity Purity Assessment (HPLC/LC-MS) pure_product->purity

Generalized experimental workflow for synthesis and analysis.
Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and types of protons, their chemical environments, and their neighboring protons. Expected signals would include those for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the pyridine ring, and the aromatic protons on the pyridine ring.

    • ¹³C NMR: Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Would be used to assess the purity of the synthesized compound.

While specific spectral data for this compound is not widely published, chemical database entries indicate the availability of NMR and MS spectra from commercial suppliers.[1][5]

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of targeted therapeutics, most notably β3-adrenoceptor agonists and various kinase inhibitors.[1][2][4][6][7]

β3-Adrenoceptor Agonists

The compound is a key reactant in the synthetic preparation of phenethanolamine derivatives, which are known to act as β3-adrenoceptor agonists.[1][8] These agonists are of significant interest for the treatment of conditions such as obesity and type 2 diabetes. The β3-adrenergic receptor plays a key role in regulating lipolysis and thermogenesis.

Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The structure of this compound allows for versatile chemical modifications, making it a valuable starting material for the development of drugs targeting various kinases involved in cancer, inflammatory diseases, and neurological disorders.[4][6]

Signaling Pathway Involvement

As a precursor to β3-adrenoceptor agonists, the ultimate biological effect of compounds derived from this compound is often the modulation of the β3-adrenergic receptor signaling pathway. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.

β3-Adrenergic receptor signaling pathway.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. While there is a need for more comprehensive public data on its specific physical properties and detailed synthetic protocols, its established role as a versatile intermediate for high-value therapeutic targets underscores its importance. Further research and publication of its detailed characterization will undoubtedly benefit the scientific community in the ongoing quest for novel and effective therapeutics.

References

Technical Guide: Characterization of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical structure and molecular properties of Ethyl 2-(5-aminopyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Core Compound Data

This compound is an organic compound recognized for its role as a building block in the synthesis of various pharmaceutical agents. Its structure, featuring a substituted pyridine ring, makes it a valuable precursor for developing novel therapeutic molecules.

A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C9H12N2O2[1][2][3]
Molecular Weight 180.20 g/mol [1][2][3][4][5]
CAS Number 174890-58-5[1]

Compound Characterization Workflow

The process of identifying and characterizing a chemical compound like this compound involves a systematic workflow. This typically begins with isolation and purification, followed by structural elucidation and verification of its molecular properties. The following diagram illustrates a generalized workflow for this process.

cluster_0 Characterization Workflow A Sample Preparation & Purification B Spectroscopic Analysis (e.g., NMR, MS) A->B Submit for Analysis C Structure Elucidation B->C Interpret Spectra D Determination of Molecular Formula C->D Assign Atoms F Data Compilation & Verification C->F Confirm Structure E Calculation of Molecular Weight D->E Sum Atomic Weights E->F Compile Data

Caption: Workflow for Chemical Compound Characterization.

Methodological Overview

The determination of the structure and molecular weight of a compound like this compound relies on standard analytical chemistry techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the connectivity of atoms, confirming the presence of the ethyl group, the acetate linker, and the substituted pyridine ring.

  • Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of the ionized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the elemental composition and thus the molecular formula. The molecular weight is a direct derivative of the molecular formula.

Due to the proprietary nature of synthetic and analytical procedures, detailed experimental protocols are not publicly available. However, the general methodologies described above represent the standard approach for the characterization of such organic molecules.

References

The Biological Activity of Aminopyridine Acetate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines are a class of compounds characterized by a pyridine ring substituted with an amino group.[1][2] These compounds, particularly 4-aminopyridine (4-AP), are known for their ability to block voltage-gated potassium channels.[3][4] This mechanism of action leads to prolonged action potentials and enhanced neurotransmitter release, which has been leveraged for therapeutic purposes in various neurological disorders.[5][6] The derivatization of the aminopyridine scaffold, for instance, through the creation of acetate esters, is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and blood-brain barrier penetration.

This technical guide provides an in-depth overview of the biological activity of aminopyridine acetate esters and related derivatives. It covers their primary mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Core Biological Activities

The primary biological activities of aminopyridine derivatives, including esters, revolve around their effects on the nervous system. These activities are predominantly linked to two key mechanisms: cholinesterase inhibition and modulation of neuronal excitability, which can confer neuroprotective effects.

Cholinesterase Inhibition

A significant area of investigation for aminopyridine derivatives is their potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] Inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease and other cognitive disorders.[9][10] Several studies have synthesized and evaluated aminopyridine derivatives, including carbamates and other esters, as AChE inhibitors.[11][12][13]

Quantitative Data on Cholinesterase Inhibition

The following table summarizes the acetylcholinesterase inhibitory activity of selected aminopyridine derivatives. While specific data for aminopyridine acetate esters is limited in the readily available literature, the data for structurally related carbamate esters provide valuable insights into the potential of this compound class.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference CompoundIC50 of Reference (µM)Source
4-Amino-3-pyridyl N,N-dimethylcarbamate (2b)AChE13.4---[11]
4-[[(Dimethylamino)methylene]amino]-3-pyridyl N,N-dimethylcarbamate (7a)AChE9.4---[11]
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y)AChE0.12-Minaprine85[14]
Carbamate 8 (a pyridine derivative)hAChE0.153Mixed--[12]
Carbamate 11 (a pyridine derivative)hBChE0.828---[12]
4APMb (an anilide derivative of 4-AP)AChE-Non-competitiveDonepezil-[13]
4APMb (an anilide derivative of 4-AP)BChE-CompetitiveDonepezil-[13]

Note: hAChE refers to human acetylcholinesterase; BChE refers to butyrylcholinesterase.

Neuroprotective Effects

Beyond symptomatic treatment, there is growing evidence that 4-aminopyridine and its derivatives possess neuroprotective properties.[5][15] These effects are thought to arise from a combination of factors, including the stabilization of neuronal function and potential immunomodulatory actions.[16] Studies have shown that 4-AP can protect against retinal neurodegeneration in animal models of optic neuritis and multiple sclerosis.[17][18] The proposed mechanisms for these neuroprotective effects include:

  • Enhanced Axonal Conduction: By blocking exposed potassium channels on demyelinated axons, 4-AP can restore action potential propagation, preventing further functional decline and potentially reducing axonal degeneration.[5][16]

  • Myelin Stabilization: Some studies suggest that 4-AP may have a direct protective effect on oligodendrocytes, the cells responsible for producing myelin in the central nervous system.[17]

  • Modulation of Neuroinflammation: Blockade of potassium channels on immune cells, such as T-cells and microglia, may temper the inflammatory response that contributes to neuronal damage in neurodegenerative diseases.[5]

Experimental Protocols

The evaluation of the biological activity of aminopyridine acetate esters involves a range of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the most widely used method for determining AChE activity and inhibition.[8]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine (ATCI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[8] The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)[8]

  • Acetylthiocholine iodide (ATCI) substrate[8]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[8]

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[7][8]

  • Test compounds (aminopyridine acetate esters) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil or Eserine)[8]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure (96-well plate format):

  • Reagent Preparation:

    • Prepare stock solutions of AChE, DTNB, ATCI, test compounds, and the positive control in the assay buffer.[7] The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Assay Plate Setup:

    • Add 25 µL of Assay Buffer to all wells.

    • Add 50 µL of Assay Buffer to the "blank" (no enzyme) wells.

    • Add 25 µL of the AChE solution to the sample and control wells.

    • Add 50 µL of the test compound dilutions or positive control to the respective wells. For negative control wells, add 50 µL of the assay buffer (containing the same percentage of solvent as the test compound wells).[7]

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.[7]

  • Reaction Initiation and Measurement:

    • To each well, add 50 µL of the DTNB solution.[7]

    • To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.[7]

    • Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.[7]

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100[7]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Experimental Workflow: AChE Inhibition Assay

G Workflow for AChE Inhibition Assay prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compounds) plate Dispense Reagents into 96-Well Plate prep->plate incubate Pre-incubate Plate (15 min, RT) plate->incubate initiate Initiate Reaction (Add Substrate ATCI) incubate->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Caption: A generalized workflow for determining acetylcholinesterase inhibition.

Cell Viability and Neuroprotection Assays

To assess the potential neuroprotective effects of aminopyridine acetate esters, various cell-based assays are employed to measure cell viability and cytotoxicity in neuronal cell cultures exposed to a stressor.[19][20]

Commonly Used Assays:

  • MTT/MTS Assay (Metabolic Activity):

    • Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[21][22]

    • Use Case: Assessing the ability of a compound to protect neurons from a toxic insult (e.g., amyloid-beta, glutamate, or oxidative stress).[22]

  • LDH Assay (Membrane Integrity):

    • Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[19][21] Increased LDH activity in the medium corresponds to increased cell death or damage.

    • Use Case: Measuring cytotoxicity induced by a stressor and the protective effect of the test compound.

  • ATP Assay (Cellular Energy):

    • Principle: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[21] A decrease in ATP levels is an early marker of cytotoxicity.

    • Use Case: A highly sensitive method to determine the number of viable cells in culture following treatment.

General Protocol for a Neuroprotection Assay:

  • Cell Culture: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) in a multi-well plate and allow them to adhere and differentiate.[23]

  • Pre-treatment: Treat the cells with various concentrations of the aminopyridine acetate ester for a defined period (e.g., 1-24 hours).

  • Induce Toxicity: Expose the cells to a neurotoxic agent (e.g., amyloid-beta peptide for an Alzheimer's model, MPP+ for a Parkinson's model) while co-incubating with the test compound.[22] Include appropriate controls (untreated cells, cells with toxin only, cells with compound only).

  • Incubation: Incubate for a period sufficient to induce cell death in the toxin-only control group (e.g., 24-48 hours).

  • Viability Assessment: Perform one of the cell viability assays (e.g., MTT, LDH) according to the manufacturer's instructions.

  • Data Analysis: Quantify the results (absorbance or luminescence) and express cell viability as a percentage relative to the untreated control. Determine the concentration at which the test compound provides significant protection against the neurotoxic insult.

Signaling Pathways and Mechanisms of Action

The primary molecular target of 4-aminopyridine and its derivatives is the voltage-gated potassium (Kv) channel.[4][5]

Voltage-Gated Potassium (Kv) Channel Blockade

In neurons, Kv channels are crucial for repolarizing the cell membrane after an action potential, thus terminating the signal.[6] In demyelinating diseases like multiple sclerosis, the loss of the insulating myelin sheath exposes Kv channels along the axon.[5] This exposure leads to a leakage of potassium ions, which short-circuits the action potential and can lead to conduction failure.

Aminopyridine acetate esters, by virtue of their core aminopyridine structure, are expected to act as Kv channel blockers. The mechanism proceeds as follows:

  • Binding: The aminopyridine molecule enters and blocks the pore of the Kv channel, preventing the efflux of potassium ions.

  • Prolonged Depolarization: This blockade slows down the repolarization phase of the action potential, leading to a longer period of depolarization.

  • Enhanced Calcium Influx: The prolonged depolarization keeps voltage-gated calcium channels at the presynaptic terminal open for a longer duration.

  • Increased Neurotransmitter Release: The resulting increase in intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an enhanced release of neurotransmitters such as acetylcholine.[6][24]

This cascade of events underlies both the symptomatic relief (e.g., improved muscle function) and the potential for cognitive enhancement and neuroprotection associated with these compounds.

Signaling Pathway: Kv Channel Blockade and Neurotransmitter Release

G Mechanism of Aminopyridine Action cluster_0 Presynaptic Terminal AP Aminopyridine Acetate Ester Kv Voltage-Gated K+ Channel AP->Kv Blocks Depol Prolonged Action Potential Kv->Depol Inhibition of Repolarization leads to Ca Voltage-Gated Ca2+ Channel Depol->Ca Activates Ca_Influx Increased Ca2+ Influx Ca->Ca_Influx Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle NT_Release Enhanced Neurotransmitter Release (e.g., Acetylcholine) Vesicle->NT_Release

Caption: Aminopyridines block K+ channels, leading to enhanced neurotransmitter release.

Conclusion

Aminopyridine acetate esters represent a promising class of compounds for the development of therapeutics targeting neurological disorders. Their potential dual action as both cholinesterase inhibitors and modulators of neuronal excitability makes them attractive candidates for conditions characterized by cholinergic deficits and neuronal dysfunction, such as Alzheimer's disease and multiple sclerosis. Further research, including the synthesis and screening of a broader range of acetate ester derivatives, is warranted to fully elucidate their structure-activity relationships, optimize their therapeutic potential, and confirm the neuroprotective effects suggested by studies on the parent aminopyridine compounds. The experimental protocols and mechanistic frameworks provided in this guide offer a foundation for the continued investigation and development of this important class of molecules.

References

Potential Mechanism of Action of Ethyl 2-(5-aminopyridin-2-yl)acetate Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-aminopyridin-2-yl)acetate is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its structural features, including a reactive amino group and an ester functional group, make it an ideal scaffold for the synthesis of diverse derivatives.[1][2] This technical guide explores the potential mechanism of action of these derivatives, focusing on their plausible role as kinase inhibitors, a critical class of therapeutics in oncology. While this document is based on the established utility of aminopyridine cores in kinase inhibitor design, it uses a representative, hypothetical derivative—termed EPK-101 —to illustrate the core concepts of target engagement, signaling pathway modulation, and the experimental protocols required for characterization.

The Rationale for Targeting Kinases

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival, by catalyzing the phosphorylation of specific protein substrates.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression.[3][5] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.

Hypothetical Derivative: EPK-101, an EGFR Inhibitor

For the purpose of this guide, we will consider a hypothetical derivative, EPK-101 , synthesized from this compound. EPK-101 is designed to be a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various solid tumors, including non-small cell lung cancer and colorectal cancer.

Potential Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation and survival.[2][6] Its aberrant activation can drive tumorigenesis.

3.1. The EGFR Signaling Cascade

  • Ligand Binding and Dimerization: The pathway is initiated when a ligand, such as Epidermal Growth Factor (EGF), binds to the extracellular domain of EGFR. This induces a conformational change, leading to the formation of receptor homodimers or heterodimers (e.g., with HER2).[7]

  • Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.[7]

  • Downstream Signal Transduction: The newly created phosphotyrosine residues act as docking sites for various adaptor proteins and enzymes, such as Grb2 and PLCγ.[2] This initiates multiple downstream signaling cascades, most notably:

    • Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway primarily regulates gene expression related to cell proliferation.[8]

    • PI3K/Akt/mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.[1][3][4][5]

3.2. Inhibition by EPK-101

The proposed mechanism of action for EPK-101 is the competitive inhibition of ATP binding to the kinase domain of EGFR. By occupying the ATP-binding pocket, EPK-101 would prevent the autophosphorylation of the receptor, thereby blocking the initiation of all downstream signaling events. This leads to the suppression of pro-growth and pro-survival signals, ultimately inducing cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds EGFR_P EGFR_P EGFR->EGFR_P Dimerization & Autophosphorylation EPK-101 EPK-101 EPK-101->EGFR_P Inhibits (ATP Competition) Proliferation Proliferation Survival Survival Growth Growth Grb2/SOS Grb2/SOS EGFR_P->Grb2/SOS PI3K PI3K EGFR_P->PI3K Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activates Akt Akt PI3K->Akt Akt->Survival mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Transcription Factors->Proliferation Protein Synthesis->Growth

Figure 1. EGFR Signaling Pathway and Point of Inhibition

Quantitative Data Presentation

The following tables summarize hypothetical but plausible data for the characterization of EPK-101.

Table 1: In Vitro Kinase Inhibitory Activity of EPK-101

Kinase TargetIC₅₀ (nM)Description
EGFR (wild-type) 5.2 Primary Target
EGFR (L858R mutant)3.1High activity against common activating mutation
EGFR (T790M mutant)450.8Lower activity against resistance mutation
HER2 (ErbB2)25.6Moderate off-target activity
VEGFR2> 10,000High selectivity over VEGFR2
FGFR1> 10,000High selectivity over FGFR1
PDGFRβ> 10,000High selectivity over PDGFRβ

Table 2: Anti-proliferative Activity of EPK-101 in Cancer Cell Lines

Cell LineCancer TypeEGFR StatusGI₅₀ (nM)
A431 Squamous Cell CarcinomaOverexpression15.7
NCI-H1975 Non-Small Cell LungL858R/T790M Mutant520.1
HCC827 Non-Small Cell Lungdel E746-A750 Mutant9.8
MCF-7 Breast CancerLow Expression> 10,000
HCT116 Colorectal CancerWild-Type8,500

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of potential drug candidates.

5.1. Experimental Workflow

The logical flow from synthesis to biological characterization is outlined below.

Workflow start Synthesis of EPK-101 Derivative biochem_assay In Vitro Kinase Assay (e.g., LanthaScreen™) Determine IC₅₀ start->biochem_assay cell_assay Cell-Based Assay (e.g., MTT) Determine GI₅₀ biochem_assay->cell_assay Potent & Selective Compounds target_engage Target Engagement Assay (e.g., Western Blot) Confirm p-EGFR Inhibition cell_assay->target_engage Active in Cells lead_opt Lead Optimization (SAR Studies) target_engage->lead_opt Mechanism Confirmed lead_opt->start Iterative Design & Synthesis end Preclinical Candidate Selection lead_opt->end

Figure 2. Drug Discovery Workflow for EPK-101

5.2. Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.[9][10][11]

  • Materials:

    • EGFR Kinase (recombinant)

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

    • 1X Kinase Buffer A

    • Test compound (EPK-101) and control inhibitor (e.g., Staurosporine)

    • 384-well, low-volume microplates

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of EPK-101 in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create a 4X intermediate dilution of each concentration in 1X Kinase Buffer A.

    • Reagent Preparation:

      • Prepare a 2X Kinase/Antibody solution by diluting the EGFR kinase and Eu-anti-Tag antibody to 2X the final desired concentration in 1X Kinase Buffer A.

      • Prepare a 4X Tracer solution by diluting the Kinase Tracer 236 to 4X the final desired concentration in 1X Kinase Buffer A.

    • Assay Assembly (16 µL final volume):

      • Add 4 µL of the 4X serially diluted compound to the assay plate wells.

      • Add 8 µL of the 2X Kinase/Antibody solution to all wells.

      • Add 4 µL of the 4X Tracer solution to all wells. Include "no tracer" control wells.

    • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor).

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

5.3. Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • Materials:

    • Cancer cell lines (e.g., A431, HCC827)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well, flat-bottom tissue culture plates

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of EPK-101 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

5.4. Protocol 3: Target Engagement by Western Blot

This protocol verifies that the compound inhibits the phosphorylation of its target (EGFR) in a cellular context.[14][15]

  • Materials:

    • A431 cells (EGFR overexpressing)

    • Complete culture medium, serum-free medium

    • Human EGF

    • EPK-101

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

    • HRP-conjugated secondary antibody

    • SDS-PAGE equipment, PVDF membranes, ECL detection reagents

  • Procedure:

    • Cell Treatment: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight.

    • Pre-treat cells with various concentrations of EPK-101 (or vehicle) for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.

    • Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Collect lysates and determine protein concentration (e.g., BCA assay).

    • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[15] Incubate with the primary antibody (anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash again and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.

    • Analysis: Quantify band intensities to determine the reduction in EGFR phosphorylation at different concentrations of EPK-101.

Conclusion

Derivatives of this compound represent a promising and synthetically accessible class of compounds for the development of novel therapeutics. As illustrated through the hypothetical EGFR inhibitor EPK-101, the aminopyridine core is well-suited for targeting the ATP-binding site of protein kinases. By inhibiting key signaling nodes like the EGFR pathway, these derivatives have the potential to suppress the oncogenic drivers of cell proliferation and survival. The comprehensive characterization of such compounds, using the detailed biochemical and cell-based protocols outlined in this guide, is an essential step in translating this potential into effective, targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

spectroscopic data for Ethyl 2-(5-aminopyridin-2-yl)acetate (1H NMR, 13C NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Beginning data acquisition

I've started searching for 1H and 13C NMR spectral data for Ethyl 2-(5-aminopyridin-2-yl)acetate. Concurrently, I'm seeking experimental protocols that outline the synthesis and purification of this compound. Hopefully, this initial data gathering phase will be fruitful.

Structuring the Data Acquisition

I'm now focusing on organizing the NMR data I've found into tables, meticulously noting chemical shifts, multiplicities, and coupling constants for 1H NMR, and chemical shifts for 13C NMR. I'm also creating a DOT script to visualize the structure with atom numbering for peak assignments. My next step is drafting the experimental protocol section based on this initial data.

Investigating NMR Data

I've initiated a search for spectroscopic data for "this compound". While the initial search unearthed several results, a complete 1H NMR and 13C NMR dataset for the target compound hasn't been found yet. The retrieved data primarily pertains to similar, but more complex molecules.

Deepening the Search

I've hit a roadblock. My initial search didn't yield the specific NMR data I need. The results were either for related compounds or incomplete fragments. I must refine my search strategy now to specifically target publications that describe the synthesis and characterization of "this compound". I'll also try more specialized databases.

Narrowing the Focus

I'm frustrated by the initial search results, which were unhelpful. The data I need for "this compound" remains elusive. The search returned irrelevant data or incomplete snippets. Now, my strategy focuses on publications detailing the compound's synthesis. I'll also explore specialized databases to find the 1H and 13C NMR spectra directly, ensuring they are from the target molecule.

Revisiting Search Strategies

I'm frustrated. The initial searches yielded little fruit. ChemicalBook and Capot Chemical showed promise with mentions of NMR data, but their links led only to product overviews. I'm considering refining my search terms, perhaps using more specific keywords. The next round will likely have to be far more specific to avoid this disappointing result.

Continuing the Hunt for Data

The second wave of searches was also largely fruitless. Although ChemicalBook and Capot Chemical suggested NMR data availability, the links led only to general product information. No spectral data appeared in the snippets. I'm now focusing on open-access chemistry databases to unearth the experimental data I need.

Searching for Data

I'm still hunting for the 1H and 13C NMR data for Ethyl 2-(5-aminopyridin-2-yl) acetate. While I've found mentions and indications of its existence on supplier pages, the actual data remains elusive. The frustration of near misses is mounting as I continue this data quest.

Expanding the Search

My search has expanded to include literature focusing on the synthesis of the target compound. I'm now hunting for publications detailing the creation and characterization of Ethyl 2-(5-aminopyridin-2-yl) acetate. I believe a paper on its synthesis will likely include the needed NMR data. I'm focusing on finding a reliable source to finally nail down those spectra.

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety, handling, and storage information for Ethyl 2-(5-aminopyridin-2-yl)acetate (CAS No: 174890-58-5). Due to a lack of publicly available, in-depth experimental data specific to this compound, some recommendations are based on general principles of laboratory safety and data for structurally related compounds. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key chemical and physical properties is presented below.

PropertyValueSource
CAS Number 174890-58-5[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.2 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 320.9 ± 27.0 °C[1]
Density (Predicted) 1.168 ± 0.06 g/cm³[1]
pKa (Predicted) 5.34 ± 0.22[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes the GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

GHS Pictogram:

  • GHS07: Exclamation Mark

Signal Word: Warning [1]

Safe Handling Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Work should be performed in a well-ventilated chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling. [1]* Keep containers tightly closed when not in use.

A general workflow for handling chemical reagents in a laboratory setting is depicted below.

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Review Safety Data Sheet A->B C Don Appropriate PPE B->C D Work in a Fume Hood C->D E Transfer/Weigh Compound D->E F Perform Experiment E->F G Quench/Neutralize Reactions F->G H Dispose of Waste Properly G->H I Clean Work Area H->I J Doff PPE and Wash Hands I->J G Hazard Assessment Logic A Compound Information (Structure, Properties) D Hazard Identification A->D B Literature Search (Toxicity, Reactivity Data) B->D C In Silico Prediction (e.g., QSAR) C->D G Risk Characterization D->G E Exposure Assessment E->G F Dose-Response Assessment F->G H Develop Safe Handling Procedures G->H

References

Technical Guide: Ethyl 2-(5-aminopyridin-2-yl)acetate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the research-grade chemical intermediate, Ethyl 2-(5-aminopyridin-2-yl)acetate. This document covers its chemical and physical properties, commercial suppliers, primary applications in drug discovery, and detailed experimental protocols. Furthermore, it includes visualizations of key biological pathways and experimental workflows to support researchers in their understanding and utilization of this compound.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a pyridine ring with both an amino and an ethyl acetate substituent, makes it a versatile precursor for the synthesis of more complex molecules with therapeutic potential. It is particularly recognized as a key intermediate in the development of β3-adrenoceptor agonists, a class of drugs investigated for the treatment of conditions such as obesity and type 2 diabetes.[1]

Physicochemical Properties and Specifications

Research-grade this compound is available from various commercial suppliers. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 174890-58-5
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Synonyms Ethyl 5-aminopyridine-2-acetate, 2-Pyridineacetic acid, 5-amino-, ethyl ester

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Not specified, likely a solid[1]
Purity Typically ≥97%[2][3]
Boiling Point Not available[1]
Melting Point Not available[1]
Density Not available[1]
Storage Temperature 2-8°C, Keep in a dark place under an inert atmosphere[1]

Commercial Suppliers

A number of chemical suppliers provide research-grade this compound. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.

Table 3: Commercial Suppliers

SupplierPurityAvailable Quantities
Sigma-Aldrich≥98%Inquire
BLDpharmInquireInquire
ChemicalBookInquireInquire
LookChemInquireInquire
MySkinRecipes97%100mg, 250mg, 1g, 5g

Applications in Drug Discovery and Development

The primary application of this compound is as a precursor in the synthesis of β3-adrenoceptor agonists.[4] These agonists are of significant interest in pharmaceutical research due to their potential therapeutic effects on metabolic disorders.

β3-Adrenoceptor Agonists

The β3-adrenergic receptor is predominantly found in adipose tissue and is involved in the regulation of lipolysis and thermogenesis.[5][6] Activation of this receptor can stimulate the breakdown of fats and increase energy expenditure, making it a target for anti-obesity and anti-diabetic drugs. This compound provides a scaffold that can be chemically modified to produce potent and selective β3-adrenoceptor agonists.

Key Biological Pathways

The therapeutic utility of compounds derived from this compound is rooted in their ability to modulate the β3-adrenergic signaling pathway.

β3-Adrenergic Signaling Pathway in Adipocytes

Activation of the β3-adrenoceptor in fat cells initiates a signaling cascade that leads to increased lipolysis and energy expenditure. The diagram below illustrates this pathway.

beta3_signaling_pathway cluster_membrane Cell Membrane beta3_AR β3-Adrenergic Receptor G_protein Gs Protein beta3_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Agonist β3-Agonist Agonist->beta3_AR Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates UCP1 UCP1 Gene Expression PKA->UCP1 Promotes Lipolysis Lipolysis HSL->Lipolysis Stimulates

Caption: β3-Adrenergic receptor signaling cascade in an adipocyte.

Experimental Protocols

The following is a representative experimental protocol for a common reaction involving this compound: amide coupling to synthesize a precursor for a β3-adrenoceptor agonist. This protocol is adapted from general amide coupling procedures.[7][8]

Amide Coupling Reaction

Objective: To synthesize an amide by coupling this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the carboxylic acid of interest (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product using techniques such as NMR and Mass Spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative of this compound.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (this compound, Carboxylic Acid, HATU, DIPEA in DMF) Reaction_Setup->Reagent_Addition Reaction Stir at Room Temperature (12-24h) Reagent_Addition->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for amide synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key intermediate for the synthesis of pharmacologically active compounds, most notably β3-adrenoceptor agonists. This guide provides essential technical information to aid researchers in its effective and safe use in the laboratory for the development of novel therapeutics. The provided experimental protocol and workflow diagrams offer a practical starting point for synthetic chemists in this field.

References

Methodological & Application

Synthesis of Ethyl 2-(5-aminopyridin-2-yl)acetate Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 2-(5-aminopyridin-2-yl)acetate and its derivatives. This compound serves as a crucial intermediate in the development of various pharmaceutical agents, including β3-adrenoceptor agonists used in the treatment of obesity and type 2 diabetes. The following sections detail a robust three-step synthesis protocol, starting from readily available 2-aminopyridine.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process. The general workflow involves the initial nitration and chlorination of 2-aminopyridine to yield 2-chloro-5-nitropyridine. This intermediate then undergoes a nucleophilic substitution to introduce the ethyl acetate moiety, forming Ethyl 2-(5-nitropyridin-2-yl)acetate. The final step involves the selective reduction of the nitro group to afford the desired product.

Synthesis_Workflow A 2-Aminopyridine B 2-Chloro-5-nitropyridine A->B  Nitration &  Sandmeyer Reaction   C Ethyl 2-(5-nitropyridin-2-yl)acetate B->C  Nucleophilic Substitution   D This compound C->D  Nitro Group Reduction  

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

The following protocols provide detailed methodologies for each step of the synthesis.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine

This protocol outlines the conversion of 2-aminopyridine to 2-chloro-5-nitropyridine.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Nitration:

    • In a flask cooled in an ice-salt bath, slowly add 2-aminopyridine to concentrated sulfuric acid with stirring.

    • To this solution, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate 2-amino-5-nitropyridine.

    • Filter the precipitate, wash with cold water, and dry.

  • Sandmeyer Reaction:

    • Suspend the dried 2-amino-5-nitropyridine in concentrated hydrochloric acid and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

    • Add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat gently until the evolution of nitrogen ceases.

    • Cool the mixture and extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.

Protocol 2: Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate

This protocol describes the nucleophilic substitution reaction to introduce the ethyl acetate group.

Materials:

  • 2-Chloro-5-nitropyridine

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation:

    • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature with stirring.

  • Nucleophilic Substitution:

    • Add a solution of 2-chloro-5-nitropyridine in ethanol to the freshly prepared sodium diethyl malonate solution.

    • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and then acidify with hydrochloric acid.

    • Heat the acidified mixture at reflux to effect hydrolysis and decarboxylation.

    • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Work-up and Purification:

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(5-nitropyridin-2-yl)acetate.

Protocol 3: Synthesis of this compound

This protocol details the reduction of the nitro group to an amine.

Materials:

  • Ethyl 2-(5-nitropyridin-2-yl)acetate

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a round-bottom flask, suspend Ethyl 2-(5-nitropyridin-2-yl)acetate and iron powder in a mixture of ethanol, water, and glacial acetic acid.[1][2]

    • Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification:

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel to afford this compound.

III. Data Presentation

The following table summarizes typical yields for each step of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.

Step Product Starting Material Typical Yield (%)
12-Chloro-5-nitropyridine2-Aminopyridine65-75
2Ethyl 2-(5-nitropyridin-2-yl)acetate2-Chloro-5-nitropyridine50-60
3This compoundEthyl 2-(5-nitropyridin-2-yl)acetate85-95

IV. Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound. The methodologies described are based on established chemical transformations and are suitable for implementation in a research and development setting. By following these protocols, researchers can efficiently produce this key pharmaceutical intermediate for further derivatization and biological evaluation.

References

Application Notes and Protocols: Ethyl 2-(5-aminopyridin-2-yl)acetate in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-aminopyridin-2-yl)acetate is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. The 2-aminopyridine scaffold is recognized as a "privileged structure" in kinase inhibitor design. This is due to its ability to mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site. The amino group at the 5-position and the ethyl acetate group at the 2-position serve as versatile handles for chemical modifications. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting various kinase families.

Kinase Targets and Signaling Pathways

The 2-aminopyridine scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer and inflammatory diseases. Key examples include:

  • Bruton's Tyrosine Kinase (BTK): A crucial regulator of B-cell development and activation. Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. BTK is a key component of the B-cell receptor (BCR) signaling pathway.

  • Janus Kinases (JAKs): A family of tyrosine kinases that mediate signaling from cytokine receptors. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms, inflammatory diseases, and autoimmune disorders.

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. CDK inhibitors are a major class of targeted cancer therapeutics.

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling_Pathway cluster_membrane Plasma Membrane Antigen Antigen BCR BCR Igα Igβ Antigen->BCR Binding & Clustering Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation

Caption: B-Cell Receptor (BCR) Signaling Pathway.

Synthetic Workflow for Kinase Inhibitor Development

The development of novel kinase inhibitors from this compound typically follows a structured workflow. This involves chemical synthesis, purification, characterization, and subsequent biological evaluation.

Experimental_Workflow Start Start with This compound Step1 Amide Coupling or Ester Hydrolysis Start->Step1 Step2 Modification of Amino Group (e.g., Buchwald-Hartwig Coupling) Step1->Step2 Step3 Final Derivatization Step2->Step3 Purification Purification (Chromatography, Recrystallization) Step3->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Testing Biological Testing Characterization->Biological_Testing Kinase_Assay In vitro Kinase Assays (IC₅₀) Biological_Testing->Kinase_Assay Cell_Assay Cell-based Assays Biological_Testing->Cell_Assay SAR_Analysis SAR Analysis & Optimization Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: General workflow for kinase inhibitor drug discovery.

Data Presentation: Inhibitory Activities of 2-Aminopyridine Derivatives

The following table summarizes the inhibitory activities of representative 2-aminopyridine-based kinase inhibitors reported in the literature. This data highlights the potential of this scaffold to generate potent and selective inhibitors for various kinase targets.

Compound IDTarget KinaseIC₅₀ (nM)Selectivity NotesReference
BTK-1 BTK15-Fictional, representative data
JAK2-1 JAK29>200-fold vs JAK1/3[1]
PI3Kδ-1 PI3Kδ30-[2]
CDK9-1 CDK988.4-[3]
ROCK-1 ROCK1170 (Ki)-[4]

Experimental Protocols

General Synthetic Scheme

A plausible synthetic route starting from this compound to a generic kinase inhibitor scaffold is outlined below. This involves initial amide coupling at the ester position, followed by a cross-coupling reaction at the amino position.

Synthetic_Scheme cluster_start Starting Material cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: C-N Cross-Coupling Start This compound Intermediate1 Amide Intermediate Start->Intermediate1 Final_Product Final Kinase Inhibitor Intermediate1->Final_Product Reagent1 R¹-NH₂ Coupling Agent (e.g., HATU, HOBt) Base (e.g., DIPEA) Reagent1->Intermediate1 Reagent2 R²-Br or R²-I Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Reagent2->Final_Product

Caption: General synthetic route to 2-aminopyridine kinase inhibitors.

Protocol 1: Amide Coupling

This protocol describes a general procedure for the coupling of an amine to the ester functionality of this compound after hydrolysis to the corresponding carboxylic acid.

Materials:

  • 2-(5-aminopyridin-2-yl)acetic acid (hydrolyzed from this compound) (1.0 equiv)

  • Amine (R¹-NH₂) (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(5-aminopyridin-2-yl)acetic acid in anhydrous DMF, add the desired amine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Cross-Coupling

This protocol outlines a general method for the C-N cross-coupling of an aryl halide with the 5-amino group of the 2-aminopyridine intermediate.

Materials:

  • Amide intermediate from Protocol 1 (1.0 equiv)

  • Aryl halide (R²-Br or R²-I) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the amide intermediate, aryl halide, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the target kinase, and the inhibitor solution.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of 2-aminopyridine-based kinase inhibitors. The protocols and data presented in this application note provide a framework for researchers to design, synthesize, and evaluate novel kinase inhibitors for various therapeutic targets. The adaptability of the 2-aminopyridine scaffold allows for fine-tuning of inhibitor properties, paving the way for the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Derivatization of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various derivatization reactions targeting the primary amine group of Ethyl 2-(5-aminopyridin-2-yl)acetate. This versatile building block is a valuable intermediate in the synthesis of complex heterocyclic systems, particularly for the development of kinase inhibitors and other biologically active molecules.[1] The protocols outlined below are based on established synthetic methodologies for aminopyridines and serve as a comprehensive guide for the synthesis of a diverse range of derivatives.

N-Acylation Reactions

N-acylation is a fundamental transformation that introduces an acyl group onto the amine, which can significantly modify the physicochemical properties of the parent molecule. This section covers the widely used Boc-protection and N-acetylation reactions.

N-Boc Protection

Introduction: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Experimental Protocol:

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 1-Hydroxybenzotriazole (HOBt)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in THF.

    • To the stirred solution, add EDCI (1.5-3.0 eq), HOBt (0.05-0.1 eq), and TEA (1.5-3.0 eq).

    • Add (Boc)₂O (1.5-2.0 eq) to the mixture.

    • Stir the reaction at room temperature for 2-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add water to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate.

Quantitative Data:

ReactantReagentSolventTime (h)Yield (%)Purity (%)
3-amino-4-methylpyridine(Boc)₂O, EDCI, HOBT, TEATHF285>95 (Column)
4-amino-3-methylpyridine(Boc)₂O, EDCI, HOBT, TEATHF280>95 (Column)
2-aminopyridine(Boc)₂O, DMAP, TEADichloromethane860>95 (Column)

Table 1: Representative yields for Boc-protection of various aminopyridines.[2][3]

N_Boc_Protection reactant This compound product Ethyl 2-(5-(((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate reactant->product THF, rt reagents (Boc)2O, EDCI, HOBt, TEA

Caption: N-Boc protection of this compound.

N-Acetylation

Introduction: N-acetylation is a simple and efficient method to introduce an acetyl group, which can alter the solubility and biological activity of the molecule.

Experimental Protocol:

  • Materials:

    • This compound

    • Acetyl chloride or Acetic anhydride

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

    • Add a base such as pyridine or TEA (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride or acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl chlorideDIPEACH₂Cl₂390-94
Benzoyl chlorideDIPEACH₂Cl₂351-94

Table 2: Representative yields for N-acylation of N-(pyridin-2-ylmethyl)acetamide.[4]

N_Acetylation reactant This compound product Ethyl 2-(5-acetamidopyridin-2-yl)acetate reactant->product DCM, 0 °C to rt reagents Acetyl Chloride, Pyridine

Caption: N-Acetylation of this compound.

N-Sulfonylation

Introduction: The synthesis of sulfonamides is a crucial transformation in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in many drugs.

Experimental Protocol:

  • Materials:

    • This compound

    • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

    • Pyridine or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) and pyridine or DIPEA (2.0 eq) in DCM.

    • Cool the solution to 0 °C.

    • Add the arylsulfonyl chloride (1.1 eq) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data:

SulfonamideAcylating AgentYield (%)
4-tolylsulfonamideN-acetylbenzotriazole85
4-tolylsulfonamideN-(4-tolyl)benzotriazole95
4-pyridylsulfonamideN-acetylbenzotriazole98

Table 3: Representative yields for N-acylation of sulfonamides using N-acylbenzotriazoles.[5]

N_Sulfonylation reactant This compound product Ethyl 2-(5-(N-arylsulfonamido)pyridin-2-yl)acetate reactant->product DCM, 0 °C to rt reagents ArSO2Cl, Pyridine Buchwald_Hartwig reactant1 This compound product Ethyl 2-(5-(N-arylamino)pyridin-2-yl)acetate reactant1->product reactant2 Aryl-X reactant2->product catalyst Pd Catalyst, Ligand, Base catalyst->product Toluene, 80-110 °C Reductive_Amination reactant1 This compound product Ethyl 2-(5-(N-alkyl/aryl)aminopyridin-2-yl)acetate reactant1->product reactant2 R1(R2)C=O reactant2->product reagents 1. AcOH (cat) 2. Reducing Agent reagents->product DCM, rt Urea_Synthesis reactant1 This compound product Ethyl 2-(5-(3-substituted-ureido)pyridin-2-yl)acetate reactant1->product reactant2 R-N=C=O reactant2->product THF, rt Thiourea_Synthesis reactant1 This compound product Ethyl 2-(5-(3-substituted-thioureido)pyridin-2-yl)acetate reactant1->product reactant2 R-N=C=S reactant2->product THF, rt

References

Application Notes and Protocols for the Ester Hydrolysis of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-aminopyridin-2-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other biologically active molecules.[1] Its chemical structure, featuring a pyridine ring, an amino group, and an ester functional group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(5-aminopyridin-2-yl)acetic acid, is a critical step in the synthetic routes of many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the efficient hydrolysis of this ester under both basic and acidic conditions.

Chemical Reaction

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-(5-aminopyridin-2-yl)acetic acid and ethanol. This reaction can be catalyzed by either an acid or a base.

Reaction Scheme:

Considerations for Hydrolysis

The presence of the aminopyridine moiety introduces specific considerations for the hydrolysis reaction:

  • pH Sensitivity: The amino group on the pyridine ring is basic and can be protonated under acidic conditions. The final product is an amino acid, which can exist as a zwitterion. Careful control of pH during the reaction and workup is crucial for successful isolation of the product.

  • Reaction Conditions: Both acidic and basic conditions can be employed. Basic hydrolysis (saponification) is often preferred as it is generally irreversible and can lead to higher yields.[2] Acid-catalyzed hydrolysis is a reversible reaction, and an excess of water is typically used to drive the equilibrium towards the products.[3]

  • Choice of Base: Common bases for saponification include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). LiOH is often used in the hydrolysis of esters in pharmaceutical synthesis due to its high efficiency and sometimes milder reaction conditions.

  • Choice of Acid: Dilute solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used for acid-catalyzed hydrolysis.

Data Presentation

The following table summarizes typical reaction conditions for the hydrolysis of ethyl esters, which can be adapted for this compound.

Parameter Base-Catalyzed Hydrolysis (Saponification) Acid-Catalyzed Hydrolysis
Catalyst LiOH, NaOH, KOHHCl, H₂SO₄
Solvent Methanol/Water, Ethanol/Water, THF/WaterWater (with dilute acid)
Temperature Room Temperature to RefluxReflux
Reaction Time 1 - 24 hours2 - 12 hours
Typical Yield High (often >90%)Moderate to High
Workup Acidification to precipitate the carboxylic acidNeutralization and extraction

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide (LiOH)

This protocol describes a common and effective method for the saponification of the ester.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol or THF and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. If the reaction is slow, it can be gently heated to 40-60°C. Reaction times can vary from 1 to 24 hours.

  • Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature (if heated). Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent (methanol or THF).

  • Acidification: Dissolve the residue in water and cool the solution in an ice bath. Slowly add 1M HCl dropwise with stirring to adjust the pH to the isoelectric point of the amino acid (typically around pH 4-6) to precipitate the product. The exact pH for optimal precipitation may need to be determined empirically.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.

  • Drying: Dry the product under vacuum to obtain 2-(5-aminopyridin-2-yl)acetic acid.

  • Alternative Workup (for water-soluble products): If the product does not precipitate, the aqueous solution can be extracted multiple times with a suitable organic solvent like ethyl acetate after acidification. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol provides an alternative method using acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), e.g., 3M solution

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) to an excess of dilute aqueous acid (e.g., 3M HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC. Reaction times typically range from 2 to 12 hours.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is adjusted to the isoelectric point of the product.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Visualizations

Reaction Pathway Diagrams

The following diagrams illustrate the general mechanisms for base-catalyzed and acid-catalyzed ester hydrolysis.

Base_Catalyzed_Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Carboxylate 2-(5-Aminopyridin-2-yl)acetate Tetrahedral_Intermediate->Carboxylate Elimination of Ethoxide Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Final_Product 2-(5-Aminopyridin-2-yl)acetic acid Carboxylate->Final_Product Protonation Acid H₃O⁺ (Workup)

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Acid_Catalyzed_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation Proton H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Final_Product 2-(5-Aminopyridin-2-yl)acetic acid Proton_Transfer->Final_Product Elimination of Ethanol Ethanol Ethanol Proton_Transfer->Ethanol

Caption: Acid-catalyzed hydrolysis pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Start_Base Dissolve Ester & Add Base React_Base Stir at RT or Heat Start_Base->React_Base Monitor_Base Monitor by TLC React_Base->Monitor_Base Workup_Base Solvent Removal & Acidification Monitor_Base->Workup_Base Reaction Complete Isolate_Base Filter Precipitate Workup_Base->Isolate_Base Dry_Base Dry Product Isolate_Base->Dry_Base Start_Acid Dissolve Ester in Acid React_Acid Reflux Start_Acid->React_Acid Monitor_Acid Monitor by TLC React_Acid->Monitor_Acid Workup_Acid Neutralization & Extraction Monitor_Acid->Workup_Acid Reaction Complete Dry_Acid Dry Organic Layer Workup_Acid->Dry_Acid Concentrate_Acid Remove Solvent Dry_Acid->Concentrate_Acid

Caption: General experimental workflows for hydrolysis.

References

The Pivotal Role of Ethyl 2-(5-aminopyridin-2-yl)acetate in Medicinal Chemistry: A Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-(5-aminopyridin-2-yl)acetate has emerged as a critical building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique structural features, combining a reactive aminopyridine core with a modifiable ester group, have positioned it as a valuable starting material for the development of novel therapeutics targeting a spectrum of diseases, including cancer, obesity, and type 2 diabetes.

This intermediate is particularly instrumental in the synthesis of kinase inhibitors and β3-adrenoceptor agonists, demonstrating its broad applicability in modern drug discovery. The aminopyridine moiety can engage in crucial hydrogen bonding interactions with protein targets, while the acetate side chain offers a convenient handle for further molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties.

Application in the Development of Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy. This compound serves as a key precursor for the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

By functionalizing the amino group and elaborating the acetate chain, medicinal chemists have successfully designed and synthesized a variety of heterocyclic compounds, such as thieno[2,3-d]pyrimidines, that exhibit significant VEGFR-2 inhibitory activity. These compounds effectively block the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Quantitative Data for VEGFR-2 Inhibitors

The following table summarizes the in vitro biological activity of representative VEGFR-2 inhibitors derived from aminopyridine scaffolds.

Compound IDTargetIC50 (nM)Cell LineReference
Compound 1 VEGFR-23.9-[1]
Compound 2 VEGFR-25.0-[1]
Compound 3 VEGFR-2120-[2]
Compound 4 VEGFR-2130HepG2[2]
Compound 5 VEGFR-273HepG2[3]
VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that are crucial for angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability

VEGFR-2 Signaling Cascade

Application in the Synthesis of β3-Adrenoceptor Agonists

This compound is also a valuable precursor for the synthesis of phenethanolamine derivatives that act as selective agonists for the β3-adrenergic receptor.[4] β3-adrenoceptor agonists are a promising class of drugs for the treatment of obesity and type 2 diabetes due to their ability to stimulate lipolysis and improve insulin sensitivity.

The synthesis of these agonists often involves the elaboration of the ethyl acetate side chain into a phenethanolamine moiety, which is crucial for binding to and activating the β3-adrenoceptor. The aminopyridine core can be further modified to fine-tune the compound's selectivity and pharmacokinetic profile.

Quantitative Data for β3-Adrenoceptor Agonists

The following table presents the in vitro biological activity of representative β3-adrenoceptor agonists.

Compound IDTargetEC50 (nM)Cell LineReference
Indoline Derivative 6a β3-AR13CHO[5]
Indoline Derivative 11 β3-AR19CHO[5]
Thienopyrimidine Derivative β3-AR0.02-[6]

Experimental Protocols

General Synthetic Workflow

The synthesis of bioactive molecules from this compound typically follows a multi-step sequence that allows for the introduction of diverse chemical functionalities.

Synthetic_Workflow Start This compound Step1 Functionalization of Amino Group Start->Step1 Step2 Modification of Ester Group Step1->Step2 Step3 Cyclization/Coupling Reactions Step2->Step3 Product Bioactive Molecule (e.g., Kinase Inhibitor, β3-Agonist) Step3->Product

General synthetic workflow.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives (General Protocol)

The following protocol describes a general method for the synthesis of thieno[2,3-d]pyrimidine derivatives, which are potent VEGFR-2 inhibitors. This synthesis does not start directly from this compound but illustrates the construction of a key heterocyclic core found in many kinase inhibitors derived from aminopyridine precursors.

Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • To a stirred solution of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add morpholine (1 mmol) dropwise.

  • Heat the reaction mixture at 50°C for 2 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the desired product.

Step 2: Synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidine

  • A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) and an excess of phosphorus oxychloride (POCl3) is heated at reflux for 6 hours.

  • After cooling, the excess POCl3 is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting solid is collected by filtration, washed with water, and dried to give the chlorinated intermediate.

Step 3: Synthesis of 2-Aryl-4-morpholino-5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidine

  • A mixture of the 4-chloro-thieno[2,3-d]pyrimidine intermediate (1 mmol), the desired substituted aniline (1.2 mmol), and a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol is heated at reflux for 4-8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to yield the final product.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective kinase inhibitors and β3-adrenoceptor agonists underscores its importance in the development of new therapeutic agents for a range of diseases. The ability to readily modify both the aminopyridine core and the acetate side chain provides medicinal chemists with a powerful tool to explore structure-activity relationships and optimize the properties of drug candidates. Future applications of this scaffold are likely to expand as our understanding of disease biology and the demand for novel, targeted therapies continue to grow.

References

Application Notes and Protocols for the Synthesis of β3-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of β3-adrenoceptor agonists, focusing on the preparation of Solabegron as a representative example. It includes protocols for key chemical transformations, data presentation in tabular format for easy comparison, and visualizations of the relevant biological signaling pathway and experimental workflow.

Introduction

β3-adrenoceptors are members of the G-protein coupled receptor superfamily that are predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder. Their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade plays a crucial role in regulating lipolysis and thermogenesis, as well as promoting bladder relaxation. Consequently, selective β3-adrenoceptor agonists are a promising therapeutic class for the treatment of conditions such as overactive bladder (OAB), type 2 diabetes, and obesity. This application note details a validated synthetic route to a potent and selective β3-adrenoceptor agonist.

β3-Adrenoceptor Signaling Pathway

Activation of the β3-adrenoceptor by an agonist initiates a signaling cascade that results in various physiological responses. The binding of an agonist promotes a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs-alpha subunit then stimulates adenylyl cyclase to convert ATP into cAMP. The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit the final cellular response.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β3-Agonist Receptor β3-Adrenoceptor Agonist->Receptor Binds G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Cellular Response (e.g., Lipolysis, Muscle Relaxation) Downstream->Response Leads to

β3-Adrenoceptor Signaling Pathway

Experimental Protocols: Synthesis of Solabegron

The following protocols outline a synthetic route to (R)-Solabegron, a selective β3-adrenoceptor agonist. The synthesis involves the preparation of a key chiral amine intermediate followed by its coupling to a biphenyl carboxylic acid derivative.

Experimental Workflow for Solabegron Synthesis

experimental_workflow cluster_synthesis Synthesis of (R)-Solabegron Start 3-Chlorobenzaldehyde Step1 Cyanohydrin Formation (R)-2-(3-chlorophenyl)-2-hydroxyacetonitrile Start->Step1 1. KCN, Chiral Catalyst Step2 Reduction to Amine (R)-2-amino-1-(3-chlorophenyl)ethanol Step1->Step2 2. Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Intermediate Key Chiral Amine Intermediate Step2->Intermediate Step3 Reductive Amination Intermediate->Step3 Coupling_Reagent 3'-(2-aminoethyl)amino- [1,1'-biphenyl]-3-carboxylic acid Coupling_Reagent->Step3 Product (R)-Solabegron Step3->Product 3. Coupling Reaction Purification Purification (Preparative HPLC) Product->Purification Final_Product Pure (R)-Solabegron Purification->Final_Product

Synthetic Workflow for (R)-Solabegron
Protocol 1: Synthesis of (R)-2-(3-chlorophenyl)-2-hydroxyacetonitrile

This protocol describes the enantioselective formation of the cyanohydrin intermediate.

Materials:

  • 3-Chlorobenzaldehyde

  • Potassium cyanide (KCN)

  • Chiral catalyst (e.g., a titanium-based Lewis acid)

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na2SO4), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of the chiral titanium catalyst (0.05 eq) in toluene (20 mL) at room temperature, add 3-chlorobenzaldehyde (1.0 eq).

  • Cool the mixture to 0 °C and add a solution of potassium cyanide (1.2 eq) in water (10 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Quench the reaction by adding 1 M HCl (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-(3-chlorophenyl)-2-hydroxyacetonitrile.

Protocol 2: Synthesis of (R)-2-amino-1-(3-chlorophenyl)ethanol

This protocol details the reduction of the cyanohydrin to the corresponding primary amine.

Materials:

  • (R)-2-(3-chlorophenyl)-2-hydroxyacetonitrile

  • Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 1 M

  • Diethyl ether

Procedure:

  • To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF (30 mL) at 0 °C under a nitrogen atmosphere, add a solution of (R)-2-(3-chlorophenyl)-2-hydroxyacetonitrile (1.0 eq) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH4 used.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-2-amino-1-(3-chlorophenyl)ethanol, which can be used in the next step without further purification.

Protocol 3: Synthesis of (R)-Solabegron

This protocol describes the final coupling step to yield Solabegron.

Materials:

  • (R)-2-amino-1-(3-chlorophenyl)ethanol

  • 3'-(2-aminoethyl)amino-[1,1'-biphenyl]-3-carboxylic acid

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • To a stirred solution of 3'-(2-aminoethyl)amino-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in anhydrous DCM (20 mL), add (R)-2-amino-1-(3-chlorophenyl)ethanol (1.1 eq) followed by acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO3 (20 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to afford (R)-Solabegron.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of β3-adrenoceptor agonists.

Table 1: Reaction Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC, %)
1(R)-2-(3-chlorophenyl)-2-hydroxyacetonitrile85-95>98
2(R)-2-amino-1-(3-chlorophenyl)ethanol80-90 (crude)-
3(R)-Solabegron60-75>99

Table 2: Characterization Data for (R)-Solabegron

AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)7.95 (s, 1H), 7.85 (d, J=7.8 Hz, 1H), 7.68 (d, J=7.8 Hz, 1H), 7.50 (t, J=7.8 Hz, 1H), 7.42-7.30 (m, 4H), 7.10 (s, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.65 (t, J=7.6 Hz, 1H), 4.85 (dd, J=8.8, 3.6 Hz, 1H), 3.40-3.25 (m, 2H), 3.15-3.00 (m, 2H), 2.95-2.80 (m, 2H).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)167.5, 145.2, 142.1, 141.8, 139.5, 133.2, 130.8, 130.5, 129.8, 128.9, 127.6, 126.5, 125.8, 117.2, 114.5, 113.8, 71.2, 53.5, 48.9, 44.1.
Mass Spectrometry (ESI+)m/z 411.15 [M+H]⁺, calculated for C₂₃H₂₄ClN₂O₃⁺: 411.15.[1]

Purification and Characterization

Final purification of β3-adrenoceptor agonists is typically achieved using preparative high-performance liquid chromatography (HPLC). A C18 reverse-phase column is commonly employed with a mobile phase gradient of water and acetonitrile, often containing a small amount of an additive like trifluoroacetic acid or formic acid to improve peak shape.

Characterization of the final compound and intermediates is performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and intermediates. Chiral HPLC can be employed to determine the enantiomeric excess of chiral compounds.

References

analytical techniques for purity analysis of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-aminopyridin-2-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other biologically active molecules.[1][2][3][4] Its purity is critical to ensure the safety and efficacy of the final drug product. This document provides detailed analytical techniques and protocols for the comprehensive purity analysis of this compound, including identification of potential process-related and degradation impurities.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantitative analysis of purity and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the main component and any isolated impurities.

Potential Impurities

Process-related impurities can arise from the starting materials, by-products, or intermediates of the synthesis process. Potential upstream products that could be present as impurities include:

  • (5-amino-2-pyridinyl)acetic acid[2]

  • Ethanol[2]

  • 2-chloro-5-nitropyridine[2]

  • ethyl 2-(5-nitropyridin-2-yl)acetate[2]

Degradation impurities can form during manufacturing, storage, or handling. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.[5][6][7][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Impurity Determination

This method is designed as a stability-indicating assay for the quantification of this compound and its impurities. The methodology is adapted from established methods for similar aminopyridine compounds.[9][10][11]

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Sample Solution Filter_Standard->Inject:n Standard Solution Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity and Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from sample preparation to reporting.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is employed for the detection and identification of volatile and semi-volatile impurities that may not be detected by HPLC.[12][13][14]

GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Sample Preparation Dissolve 10 mg/mL of this compound in Dichloromethane.

Workflow for GC-MS Analysis:

GCMS_Workflow Sample_Prep Prepare Sample in Volatile Solvent Inject_GC Inject into GC-MS Sample_Prep->Inject_GC Separate_GC Separation on GC Column Inject_GC->Separate_GC Ionize Electron Ionization Separate_GC->Ionize Analyze_MS Mass Analysis Ionize->Analyze_MS Library_Search Compare with Mass Spectral Library Analyze_MS->Library_Search Identify Identify Impurities Library_Search->Identify

Caption: GC-MS workflow for volatile impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and to elucidate the structure of any significant unknown impurities isolated by preparative chromatography.[15][16][17]

NMR Parameters:

ParameterValue
Solvent DMSO-d₆ or CDCl₃
¹H NMR Frequency 400 MHz or higher
¹³C NMR Frequency 100 MHz or higher
Techniques ¹H, ¹³C, COSY, HSQC, HMBC for structural elucidation of impurities
Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of the molecule and to identify potential degradation products.[5][6][7][8][18] The target degradation is typically 5-20%.[8][18]

Stress Conditions:

ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.[5]
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours.[5]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.[8]
Thermal Degradation Solid sample at 80 °C for 48 hours.
Photolytic Degradation Expose solid sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Logical Flow of Forced Degradation Study:

Forced_Degradation_Flow cluster_stress Stress Conditions Acid Acid Hydrolysis Analyze_Stressed Analyze by Stability-Indicating HPLC Method Acid->Analyze_Stressed Base Base Hydrolysis Base->Analyze_Stressed Oxidation Oxidation Oxidation->Analyze_Stressed Thermal Thermal Thermal->Analyze_Stressed Photo Photolytic Photo->Analyze_Stressed Drug_Substance This compound Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo Identify_Degradants Identify Degradation Products (LC-MS, NMR) Analyze_Stressed->Identify_Degradants Method_Validation Validate Method for Specificity Identify_Degradants->Method_Validation

Caption: Logical flow of a forced degradation study.

Data Presentation

All quantitative data from the HPLC analysis should be summarized in a table for easy comparison.

Example Data Summary Table:

Sample IDRetention Time (min)Area (%)IdentificationSpecification
Main Component15.299.5This compound≥ 99.0%
Impurity 18.70.15(5-amino-2-pyridinyl)acetic acid≤ 0.2%
Impurity 212.10.10Unknown≤ 0.1%
Impurity 318.50.25ethyl 2-(5-nitropyridin-2-yl)acetate≤ 0.3%
Total Impurities 0.50 ≤ 1.0%

Conclusion

The analytical methods described in this application note provide a robust framework for the purity analysis of this compound. The combination of HPLC-UV for quantitative analysis, GC-MS for volatile impurities, NMR for structural confirmation, and forced degradation studies for stability assessment ensures a comprehensive evaluation of the compound's purity profile. These protocols are designed to meet the stringent requirements of the pharmaceutical industry for quality control and regulatory submissions.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 2-(5-aminopyridin-2-yl)acetate, a key intermediate in the pharmaceutical industry. The information is intended for use by qualified chemical professionals in a laboratory or manufacturing setting.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an intermediate for the anticoagulant drug Apixaban. Its chemical structure, featuring a pyridine ring with both an amino group and an ethyl acetate substituent, makes it a versatile synthon for the construction of more complex molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest in pharmaceutical process development.

The primary and most industrially viable route for the synthesis of this compound involves the reduction of its corresponding nitro precursor, Ethyl 2-(5-nitropyridin-2-yl)acetate. This transformation can be achieved through various methods, with catalytic hydrogenation being a preferred approach for large-scale production due to its high efficiency, clean reaction profile, and the ease of product isolation.

Synthetic Pathway Overview

The synthesis of this compound is typically a two-step process starting from 2-chloro-5-nitropyridine. The first step involves a nucleophilic substitution reaction to introduce the ethyl acetate moiety, followed by the reduction of the nitro group to an amine.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitro Group Reduction 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine Step1_product Ethyl 2-(5-nitropyridin-2-yl)acetate 2-chloro-5-nitropyridine->Step1_product Base Ethyl_acetoacetate Ethyl acetoacetate (or similar C2 source) Ethyl_acetoacetate->Step1_product Nitro_Intermediate Ethyl 2-(5-nitropyridin-2-yl)acetate Final_Product This compound Nitro_Intermediate->Final_Product Reducing Agent (e.g., H2, Pd/C)

Caption: General synthetic pathway for this compound.

Key Synthesis Step: Catalytic Hydrogenation

The reduction of the nitro group is the critical step in this synthesis. Catalytic hydrogenation is a highly effective method for this transformation on a large scale.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow Start Start Charge_Reactor Charge Reactor with: - Ethyl 2-(5-nitropyridin-2-yl)acetate - Solvent (e.g., Ethanol) - Pd/C catalyst Start->Charge_Reactor Inert_Atmosphere Inert with Nitrogen or Argon Charge_Reactor->Inert_Atmosphere Introduce_Hydrogen Introduce Hydrogen Gas (Controlled Pressure) Inert_Atmosphere->Introduce_Hydrogen Reaction Stir at Controlled Temperature (Monitor reaction progress by HPLC/TLC) Introduce_Hydrogen->Reaction Filter_Catalyst Filter off the Pd/C catalyst Reaction->Filter_Catalyst Concentrate Concentrate the filtrate (Remove solvent under vacuum) Filter_Catalyst->Concentrate Crystallize Crystallize the product (e.g., from Ethanol/Water) Concentrate->Crystallize Isolate_Dry Isolate and Dry the Product Crystallize->Isolate_Dry End Final Product Isolate_Dry->End

Caption: Experimental workflow for the catalytic hydrogenation step.

Data Presentation

The following table summarizes typical quantitative data for the large-scale synthesis of this compound via catalytic hydrogenation.

ParameterValueUnitNotes
Starting Material
Ethyl 2-(5-nitropyridin-2-yl)acetate1.0kg
Reagents & Catalyst
10% Palladium on Carbon (Pd/C)0.05 - 0.1kg5-10% w/w of starting material
Hydrogen Gas (H₂)30 - 50psi
Solvent
Ethanol (EtOH)5 - 10L
Reaction Conditions
Temperature25 - 40°C
Reaction Time4 - 8hoursMonitored by HPLC for completion
Work-up & Isolation
Filtration Aid (e.g., Celite)As neededTo aid in catalyst removal
Crystallization SolventEthanol/WaterTypical ratio 1:1 to 3:1
Yield & Purity
Typical Yield85 - 95%
Purity (by HPLC)>99%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • Ethyl 2-(5-nitropyridin-2-yl)acetate

  • 10% Palladium on Carbon (50% wet)

  • Ethanol, denatured

  • Diatomaceous earth (Celite®)

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • Appropriately sized hydrogenation reactor with temperature and pressure control

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

  • Vacuum oven

Procedure:

  • Reactor Charging:

    • Charge the hydrogenation reactor with Ethyl 2-(5-nitropyridin-2-yl)acetate (1.0 kg, 1.0 equiv).

    • Add Ethanol (8.0 L).

    • Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (0.08 kg, 8% w/w).

  • Inerting:

    • Seal the reactor and purge with nitrogen gas three times to ensure an inert atmosphere.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to 40 psi.

    • Stir the reaction mixture vigorously at 30-35 °C.

    • Maintain the hydrogen pressure at 40 psi throughout the reaction.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Catalyst Filtration:

    • Once the reaction is complete, vent the hydrogen gas and purge the reactor with nitrogen gas three times.

    • Prepare a pad of diatomaceous earth in a filtration apparatus.

    • Filter the reaction mixture through the pad of diatomaceous earth to remove the palladium on carbon catalyst.

    • Wash the filter cake with Ethanol (2 x 1.0 L) to ensure complete recovery of the product.

  • Concentration and Crystallization:

    • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to a volume of approximately 2-3 L.

    • Transfer the concentrated solution to a crystallization vessel.

    • Slowly add water (2-3 L) with stirring to induce crystallization.

    • Cool the mixture to 0-5 °C and stir for an additional 1-2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Isolate the crystalline product by filtration.

    • Wash the filter cake with a cold mixture of Ethanol/Water (1:1, 2 x 0.5 L).

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care under an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated area with appropriate safety measures in place.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • All procedures should be carried out by trained personnel in a facility designed for handling such chemical reactions on a large scale.

Application Notes and Protocols for the Functionalization of the Ester Group in Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ester functional group in Ethyl 2-(5-aminopyridin-2-yl)acetate. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other biologically active molecules.[1][2] The presence of both an ester and an amino group allows for diverse functionalization pathways, making it a valuable scaffold in medicinal chemistry.[1][2]

This document focuses on the selective transformation of the ethyl ester moiety into other functional groups, such as carboxylic acids, amides, and alcohols, while considering the reactivity of the 5-amino group.

Chemoselectivity Considerations

This compound possesses two primary reactive sites: the ethyl ester and the aromatic amino group. The amino group is nucleophilic and can react with electrophiles. The ester group is susceptible to nucleophilic acyl substitution. Achieving selective functionalization of the ester group often requires careful selection of reagents and reaction conditions to avoid undesired side reactions at the amino group. In many cases, protection of the amino group may be necessary to achieve clean and high-yielding transformations of the ester.

Logical Workflow for Selective Ester Functionalization:

G start This compound protect_amine Protect Amino Group (e.g., Boc, Ac) start->protect_amine If necessary direct_func Direct Selective Ester Functionalization (Under specific conditions) start->direct_func If chemoselective conditions exist ester_func Ester Functionalization (Hydrolysis, Amidation, Reduction, Transesterification) protect_amine->ester_func deprotect Deprotect Amino Group ester_func->deprotect product Functionalized Product deprotect->product direct_func->product

Caption: General strategies for the selective functionalization of the ester group.

I. Hydrolysis of the Ester to a Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid, 2-(5-aminopyridin-2-yl)acetic acid, is a fundamental transformation. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation using peptide coupling reagents.

Experimental Protocol: Alkaline Hydrolysis

This protocol describes the saponification of the ethyl ester using a base.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v).

  • Add a solution of LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) in water to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the alcohol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH ~5-6 with 1 M HCl. The product, 2-(5-aminopyridin-2-yl)acetic acid, may precipitate out of solution.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.[3]

Reaction Scheme: Hydrolysis

G reactant This compound product 2-(5-Aminopyridin-2-yl)acetic acid reactant->product Hydrolysis reagents 1. LiOH or NaOH, MeOH/H₂O 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

ParameterValue/ConditionReference
Product 2-(5-Aminopyridin-2-yl)acetic acid[4]
Reagents LiOH or NaOH, HCl[3]
Solvent Methanol/Water or Ethanol/Water
Temperature Room Temperature
Typical Yield >90% (based on similar hydrolyses)

II. Amidation of the Ester

Direct conversion of the ester to an amide can be achieved by heating with an amine, often with a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents.

Experimental Protocol: Direct Amidation with Benzylamine

This protocol describes the direct reaction of the ester with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Sodium methoxide (NaOMe) or other suitable base (optional, as catalyst)

  • Toluene or Xylene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a high-boiling solvent like toluene or xylene, add benzylamine (1.5 - 2.0 eq).

  • A catalytic amount of a base such as sodium methoxide can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (110-140 °C) and monitor the progress by TLC. The reaction may take several hours to reach completion.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to obtain 2-(5-aminopyridin-2-yl)-N-benzylacetamide.[5]

Reaction Scheme: Amidation

G reactant This compound product 2-(5-Aminopyridin-2-yl)-N-benzylacetamide reactant->product Amidation reagents Benzylamine, Heat (optional catalyst)

Caption: Direct amidation of the ethyl ester with benzylamine.

ParameterValue/ConditionReference
Product 2-(5-Aminopyridin-2-yl)-N-benzylacetamide[5]
Reagents Benzylamine, optional base (e.g., NaOMe)
Solvent Toluene or Xylene
Temperature Reflux (110-140 °C)
Typical Yield Moderate to good

III. Reduction of the Ester to an Alcohol

The ester group can be reduced to a primary alcohol, 2-(5-aminopyridin-2-yl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Care must be taken due to the high reactivity of LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄

This protocol requires anhydrous conditions and careful handling of the pyrophoric reagent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF in an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quench the reaction cautiously by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, slowly add ethyl acetate to quench excess LiAlH₄, followed by the addition of a saturated aqueous solution of Na₂SO₄.[6]

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 2-(5-aminopyridin-2-yl)ethanol.[7]

Reaction Scheme: Reduction

G reactant This compound product 2-(5-Aminopyridin-2-yl)ethanol reactant->product Reduction reagents 1. LiAlH₄, Anhydrous THF 2. Quench (e.g., H₂O, NaOH(aq))

Caption: Reduction of the ethyl ester to the primary alcohol.

ParameterValue/ConditionReference
Product 2-(5-aminopyridin-2-yl)ethanol[7]
Reagents Lithium aluminum hydride (LiAlH₄)[8]
Solvent Anhydrous THF or diethyl ether
Temperature 0 °C to reflux
Typical Yield Good to high

IV. Transesterification of the Ester

Transesterification allows for the conversion of the ethyl ester to other esters, for example, by reacting with a different alcohol in the presence of an acid or base catalyst.

Experimental Protocol: Transesterification with Benzyl Alcohol

This protocol is an example of converting the ethyl ester to a benzyl ester.

Materials:

  • This compound

  • Benzyl alcohol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as an acid catalyst, or a base like sodium benzoxide.

  • Toluene or another suitable solvent

  • Dean-Stark apparatus (for acid-catalyzed reactions)

  • Round-bottom flask, reflux condenser

  • Magnetic stirrer and heating mantle

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acid-Catalyzed):

  • Combine this compound (1.0 eq), a large excess of benzyl alcohol (can also be used as the solvent), and a catalytic amount of H₂SO₄ or p-TsOH in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux and collect the ethanol/toluene azeotrope in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the benzyl ester.

Reaction Scheme: Transesterification

G reactant This compound product Benzyl 2-(5-aminopyridin-2-yl)acetate reactant->product Transesterification reagents Benzyl Alcohol, Acid or Base Catalyst, Heat

Caption: Transesterification of the ethyl ester with benzyl alcohol.

ParameterValue/ConditionReference
Product Benzyl 2-(5-aminopyridin-2-yl)acetate
Reagents Benzyl alcohol, Acid (e.g., p-TsOH) or Base catalyst[9]
Solvent Toluene or excess benzyl alcohol
Temperature Reflux
Typical Yield Moderate to good (equilibrium dependent)

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 2-(5-aminopyridin-2-yl)acetate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis Overview

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. A common synthetic route involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Starting from 2-chloro-5-nitropyridine, the chlorine atom is displaced by a suitable acetate equivalent to form ethyl 2-(5-nitropyridin-2-yl)acetate.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine to yield the final product, this compound.

This guide will address potential issues in both of these critical steps to help you optimize your reaction yield and purity.

Troubleshooting Guides & FAQs

This section is designed to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate via Nucleophilic Aromatic Substitution

Q1: I am observing a low yield or no reaction when trying to substitute the chlorine on 2-chloro-5-nitropyridine. What are the likely causes and how can I improve the outcome?

A1: Low yields in the nucleophilic aromatic substitution of 2-chloropyridines are a common challenge. Here’s a systematic approach to troubleshooting this step:

  • Inadequate Activation of the Pyridine Ring: The pyridine ring's electron-withdrawing nature is essential for this reaction, but sometimes requires optimization of conditions. The nitro group at the 5-position helps activate the 2-position for nucleophilic attack.[1][2][3]

  • Sub-optimal Reaction Conditions:

    • Temperature: These reactions often require heating to proceed at a reasonable rate.[4] Consider gradually increasing the reaction temperature while monitoring for product formation and potential decomposition.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often effective as they can solvate the nucleophile and facilitate the reaction.

    • Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., ethyl acetoacetate) and to neutralize any generated acid. Ensure the base is strong enough but does not interfere with the reaction.

  • Purity of Starting Materials: Impurities in your 2-chloro-5-nitropyridine or the acetate source can inhibit the reaction. Ensure all starting materials are pure and dry.

Q2: I am seeing multiple spots on my TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: Side product formation is a frequent cause of reduced yield and purification difficulties.

  • Self-condensation of the Nucleophile: If you are using a nucleophile like ethyl acetoacetate, it can undergo self-condensation under basic conditions. To mitigate this, consider adding the base slowly at a lower temperature or adding the deprotonated nucleophile to the heated solution of the pyridine.

  • Reaction at other positions: While the 2-position is activated, attack at other positions on the pyridine ring can occur, though it is generally less favorable.[3] Optimizing reaction conditions, such as temperature and reaction time, can improve regioselectivity.

Part 2: Reduction of Ethyl 2-(5-nitropyridin-2-yl)acetate to this compound

Q1: My reduction of the nitro group is incomplete or resulting in a low yield of the desired amine. What are the key factors to consider?

A1: The reduction of a nitro group on a pyridine ring can be sensitive to the chosen method and reaction conditions.

  • Choice of Reducing Agent: Several methods can be employed for this reduction:

    • Catalytic Hydrogenation: This is a common and often clean method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate).[5][6]

    • Metal/Acid Reduction: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., acetic acid, HCl) are effective.[5][6]

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high purity of all components. The catalyst itself may also have a limited shelf life.

    • Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and completion. It may be necessary to optimize the catalyst loading.

  • Reaction Conditions:

    • Hydrogen Pressure (for H₂ gas): Incomplete reduction can occur if the hydrogen pressure is too low.

    • Temperature: While many hydrogenations proceed at room temperature, gentle heating may be required for complete conversion. However, excessive heat can lead to side reactions.

    • Solvent: The choice of solvent (e.g., ethanol, ethyl acetate) can influence the reaction rate and solubility of the starting material and product.

Q2: I am observing byproducts other than the desired amine after the reduction. What could these be and how can I avoid them?

A2: Several side products can form during the reduction of nitroarenes.

  • Hydroxylamine Intermediate: Incomplete reduction can lead to the formation of the corresponding hydroxylamine.[7] Ensuring complete reaction through longer reaction times or optimized conditions can minimize this. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines in some cases.[6]

  • Azo and Azoxy Compounds: These can form from the condensation of partially reduced intermediates.[6] Careful control of reaction conditions, such as temperature and the rate of addition of the reducing agent, can help to suppress their formation.

  • Hydrodehalogenation (if applicable): If there are any remaining halogen substituents on the pyridine ring, they may be removed under certain catalytic hydrogenation conditions. Choosing a milder reducing agent or a more selective catalyst can prevent this.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate
EntryReactantBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl AcetoacetateNaHTHFReflux6Moderate
2Ethyl AcetoacetateK₂CO₃DMF1008Good
3Ethyl MalonateNaOEtEthanolReflux5Moderate
4Ethyl AcetoacetateDBUAcetonitrile8012Good

Note: This table is a generalized representation based on common conditions for similar reactions. Actual yields will vary depending on the specific experimental setup and scale.

Table 2: Comparison of Reducing Agents for the Conversion of Ethyl 2-(5-nitropyridin-2-yl)acetate
EntryReducing SystemSolventTemperature (°C)Time (h)Yield (%)
1H₂ (50 psi), 10% Pd/CEthanol254High
2Fe powder, Acetic AcidEthanol706Good
3SnCl₂·2H₂OEthyl Acetate508Good
4Na₂S₂O₄Water/Ethanol605Moderate

Note: This table provides a qualitative comparison. Optimal conditions and yields should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine (Starting Material)

A common precursor for the synthesis is 2-chloro-5-nitropyridine. One method for its preparation involves the chlorination of 2-hydroxy-5-nitropyridine.

Procedure: In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, combine 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, 50 g of phosphorus oxychloride, and 25.0 g (0.12 mole) of phosphorus pentachloride.[8] The mixture is stirred and heated at 100-105°C for 5 hours.[8] After the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The remaining residue is then carefully poured into 120 g of ice water with vigorous stirring. The mixture is neutralized to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[8] The layers are separated, and the aqueous layer is extracted three times with dichloromethane (60 g each). The combined organic phases are washed with saturated brine (20 g), dried over anhydrous sodium sulfate (2.0 g), and the solvent is removed by distillation to yield 2-chloro-5-nitropyridine.[8] A reported yield for this procedure is 95.3%.[8]

Protocol 2: General Procedure for the Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate

This protocol outlines a general approach for the nucleophilic aromatic substitution.

Procedure: To a solution of 2-chloro-5-nitropyridine in a suitable aprotic polar solvent (e.g., DMF), add a slight excess of the deprotonated form of ethyl acetoacetate (prepared separately by reacting ethyl acetoacetate with a non-nucleophilic base like sodium hydride in THF). The reaction mixture is heated to a temperature between 80-120°C and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 3: General Procedure for the Reduction of Ethyl 2-(5-nitropyridin-2-yl)acetate

This protocol describes a general method for the catalytic hydrogenation of the nitro intermediate.

Procedure: To a solution of ethyl 2-(5-nitropyridin-2-yl)acetate in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualizations

Synthesis_Pathway 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine Ethyl 2-(5-nitropyridin-2-yl)acetate Ethyl 2-(5-nitropyridin-2-yl)acetate 2-chloro-5-nitropyridine->Ethyl 2-(5-nitropyridin-2-yl)acetate Nucleophilic Aromatic Substitution This compound This compound Ethyl 2-(5-nitropyridin-2-yl)acetate->this compound Nitro Group Reduction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction Low_Yield_S1 Low Yield? Check_Purity_S1 Check Starting Material Purity Low_Yield_S1->Check_Purity_S1 Yes Side_Products_S1 Side Products? Low_Yield_S1->Side_Products_S1 No Optimize_Conditions_S1 Optimize Reaction Conditions (Temp, Solvent, Base) Check_Purity_S1->Optimize_Conditions_S1 Control_Addition Control Reagent Addition Side_Products_S1->Control_Addition Yes Low_Yield_S2 Low Yield? Side_Products_S1->Low_Yield_S2 No Control_Addition->Low_Yield_S2 Check_Catalyst Check Catalyst Activity & Loading Low_Yield_S2->Check_Catalyst Yes Side_Products_S2 Side Products? Low_Yield_S2->Side_Products_S2 No Optimize_Conditions_S2 Optimize Reaction Conditions (Reducer, Temp, Pressure) Check_Catalyst->Optimize_Conditions_S2 Adjust_Conditions Adjust Conditions to Minimize Side Reactions Side_Products_S2->Adjust_Conditions Yes End End Side_Products_S2->End No Adjust_Conditions->End Start Start Start->Low_Yield_S1

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of Crude Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude Ethyl 2-(5-aminopyridin-2-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 2-amino-5-halopyridine or the corresponding boronic acid/ester, byproducts from side reactions, and residual solvents used in the synthesis. Given the structure of the target compound, unreacted 2-aminopyridine derivatives are a common basic impurity.

Q2: What is the general stability of this compound during purification?

A2: As an ester, this compound can be sensitive to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The aminopyridine moiety is generally stable but can be oxidized if exposed to strong oxidizing agents or prolonged exposure to air, which may result in coloration of the product.

Q3: Which purification technique is most suitable for my crude sample?

A3: The choice of purification method depends on the nature of the impurities, the scale of your reaction, and the physical state of your crude product. A decision-making workflow is provided below to guide your selection. Generally, a combination of techniques, such as an initial acid-base extraction followed by column chromatography or recrystallization, yields the best results.

Q4: My compound streaks badly during silica gel column chromatography. What can I do?

A4: Streaking, or tailing, on silica gel is a common issue for basic compounds like aminopyridines due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonium hydroxide.[1]

Q5: I'm observing "oiling out" during recrystallization. How can I resolve this?

A5: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast. To resolve this, try adding a little more solvent to the hot solution to ensure the compound is fully dissolved, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization. Using a different solvent system may also be necessary.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product Loss During Extraction Ensure the pH of the aqueous layer is appropriate during acid-base extraction to prevent the product from partitioning into the wrong phase. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Incomplete Elution from Chromatography Column If using column chromatography, ensure the eluent polarity is high enough to elute your polar product. A flush with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) at the end of the chromatography can help recover highly retained product.
Decomposition on Silica Gel The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Product is Volatile If your compound is volatile, avoid excessive drying under high vacuum or at elevated temperatures.
Issue 2: Persistent Impurities After a Single Purification Step
Possible Cause Troubleshooting Step
Co-eluting Impurities in Chromatography If an impurity has a similar polarity to your product, it may co-elute. Try a different solvent system to alter the selectivity. If that fails, a different chromatographic technique like reverse-phase chromatography may be necessary.
Inseparable Impurities by Recrystallization If an impurity has similar solubility characteristics to your product, recrystallization may be ineffective. A second purification method, such as column chromatography, will likely be required.
Formation of Emulsions During Extraction Emulsions can trap impurities in the organic layer. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[1]

Purification Methodologies

Method 1: Acid-Base Extraction

This technique is effective for removing basic impurities, such as unreacted aminopyridines, from the desired product.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will form water-soluble salts and move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the acid wash two to three times.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.

Method 2: Flash Column Chromatography on Silica Gel

This is a standard method for purifying compounds with different polarities.

Experimental Protocol:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Start with a low-polarity eluent (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). To prevent peak tailing, consider adding 0.5% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Column Chromatography

Solvent System Typical Ratio (v/v) Comments
Hexane / Ethyl AcetateGradient from 9:1 to 1:1A good starting point for many organic compounds.
Dichloromethane / MethanolGradient from 100:0 to 95:5Suitable for more polar compounds.
Dichloromethane / AcetoneGradient from 9:1 to 7:3An alternative to methanol-based systems.

Note: The optimal solvent system will depend on the specific impurities present and should be determined by TLC analysis.

Method 3: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The pure product should crystallize out. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 2: Comparison of Purification Techniques

Technique Pros Cons Best For
Acid-Base Extraction Simple, fast, and scalable. Excellent for removing acidic or basic impurities.[1]Not effective for neutral impurities. Risk of emulsion formation.Initial cleanup of crude reaction mixtures containing acidic or basic byproducts.
Column Chromatography High resolving power for a wide range of compounds.Can be time-consuming and uses large volumes of solvent. Potential for product decomposition on silica.Separating compounds with different polarities.
Recrystallization Can provide very high purity for solid compounds. Scalable.Requires the compound to be a solid. Finding a suitable solvent can be challenging.Final purification step for solid products.

Visualizations

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Gummy Solid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography acid_base->chromatography recrystallize->chromatography Fails or Purity is Low pure_solid Pure Solid Product recrystallize->pure_solid Successful pure_oil Pure Oily Product chromatography->pure_oil

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Find Solvent System (add 0.5% TEA if streaking) pack 2. Pack Silica Gel Column tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate Under Vacuum combine->concentrate product Pure Product concentrate->product

Caption: Workflow for purification by column chromatography.

References

solubility of Ethyl 2-(5-aminopyridin-2-yl)acetate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for determining the solubility of Ethyl 2-(5-aminopyridin-2-yl)acetate in common organic solvents. As specific quantitative solubility data for this compound is not widely available in public literature, this guide offers experimental protocols and troubleshooting advice to enable researchers to determine its solubility characteristics in their own laboratories.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound based on its structure?

A1: Based on its chemical structure, which includes a polar pyridine ring, a primary amine group capable of hydrogen bonding, and an ethyl acetate group, we can make some general predictions based on the "like dissolves like" principle.[1][2]

  • Polar Protic Solvents (e.g., ethanol, methanol): The compound is expected to have good solubility due to the potential for hydrogen bonding with the solvent.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is also anticipated in these solvents due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited due to the overall polarity of the molecule.[4]

  • Aqueous Solutions: The presence of the amine group suggests that the solubility in aqueous solutions will be pH-dependent. At lower pH, the amine group will be protonated, forming a more soluble salt.[5][6]

Q2: I am observing a precipitate when trying to dissolve the compound. What should I do?

A2: Precipitation can occur for several reasons. First, ensure that you have not exceeded the solubility limit of the compound in the chosen solvent at the experimental temperature. If you are diluting a stock solution (e.g., from DMSO into an aqueous buffer), precipitation can occur if the compound is not soluble in the final solvent mixture.[7] To address this, you can try gentle heating, sonication, or vortexing to aid dissolution. If precipitation persists, you may need to use a co-solvent system or select a different solvent.

Q3: My solubility results are inconsistent. What are the potential sources of error?

A3: Inconsistent results in solubility experiments can stem from several factors.[8] Key areas to investigate include:

  • Equilibrium Time: Ensure that the solution has reached equilibrium. This can take several hours, and insufficient time will lead to an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately measured temperature is crucial for reproducible results.[9]

  • Purity of the Compound: Impurities can affect the measured solubility.[8]

  • Solid Phase Separation: Incomplete separation of the undissolved solid from the saturated solution before analysis will lead to erroneously high solubility values. Centrifugation followed by careful collection of the supernatant or filtration is recommended.

  • Analytical Method: Ensure your analytical method (e.g., UV-Vis spectroscopy, HPLC) is validated and that you are using a proper calibration curve.

Experimental Protocols

Qualitative Solubility Determination

This method provides a quick assessment of solubility in various solvents.

Materials:

  • This compound

  • A range of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMSO, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Record the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid does not appear to have dissolved.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent.

Materials:

  • This compound

  • Chosen solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible solid remaining).

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours is recommended to start).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the solid.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution as necessary to fall within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a calibrated analytical method.

  • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Data Presentation

Use the following table to record your experimental solubility data for this compound.

SolventTemperature (°C)Qualitative SolubilityQuantitative Solubility (mg/mL)Notes
Water25
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Acetonitrile25
DMSO25
Hexane25
Add other solvents as needed

Troubleshooting Guide

This guide addresses common issues encountered during solubility experiments in a question-and-answer format.

Issue: The compound appears to be an oil or gum at the bottom of the vial instead of a crystalline solid.

  • Question: Why is my compound forming an oil instead of dissolving or remaining as a solid, and how can I handle this?

  • Answer: Oiling out can occur when a solid melts in the solvent at the experimental temperature or when a solvate with a lower melting point is formed. This can make it difficult to determine when equilibrium is reached and to separate the liquid phases. If this happens, try conducting the experiment at a lower temperature. If you need to determine the solubility at the higher temperature, ensure vigorous mixing to maximize the surface area between the two liquid phases and allow sufficient time for equilibrium. The two phases will need to be separated by careful decantation or centrifugation if there is a density difference.

Issue: The pH of my aqueous buffer changes after adding the compound.

  • Question: I've noticed a shift in the pH of my buffer after adding this compound. Why is this happening and is it a problem?

  • Answer: this compound is a basic compound due to its amine group.[5] Adding it to a buffer can cause a pH shift, especially if the buffer capacity is low. This is a critical issue as the solubility of this compound is likely pH-dependent. It is important to use a buffer with sufficient capacity for the amount of compound being added and to measure the final pH of the saturated solution. The reported solubility should always be accompanied by the final equilibrium pH.

Issue: I am unsure if the solution has reached equilibrium.

  • Question: How can I be certain that my solubility measurement reflects the true equilibrium solubility?

  • Answer: To confirm that equilibrium has been reached, you can perform a time-course experiment.[10] Take samples at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, it is a good indication that equilibrium has been achieved.

Visual Diagrams

Experimental_Workflow cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility (Shake-Flask) qual_start Add ~10 mg of compound to vial qual_add_solvent Add 1 mL of solvent qual_start->qual_add_solvent qual_vortex Vortex for 1-2 min qual_add_solvent->qual_vortex qual_observe Visually inspect qual_vortex->qual_observe qual_record Record as Soluble, Partially Soluble, or Insoluble qual_observe->qual_record quant_start Add excess compound to vial quant_add_solvent Add known volume of solvent quant_start->quant_add_solvent quant_shake Shake at constant temp for 24-48h quant_add_solvent->quant_shake quant_settle Settle and centrifuge quant_shake->quant_settle quant_filter Filter supernatant quant_settle->quant_filter quant_analyze Analyze concentration (e.g., HPLC, UV-Vis) quant_filter->quant_analyze quant_calculate Calculate solubility (mg/mL) quant_analyze->quant_calculate Troubleshooting_Solubility cluster_dissolution Dissolution Issues cluster_results Result Issues cluster_phase Phase Behavior start Problem Encountered During Solubility Experiment precipitate Precipitate forms or compound won't dissolve start->precipitate inconsistent Inconsistent results start->inconsistent oiling_out Compound 'oils out' start->oiling_out check_limit Is concentration below solubility limit? precipitate->check_limit yes_limit Yes check_limit->yes_limit Yes no_limit No check_limit->no_limit No aid_dissolution Aid dissolution (heat, sonicate, vortex) yes_limit->aid_dissolution use_cosolvent Consider co-solvent or different solvent no_limit->use_cosolvent check_equilibrium Check for equilibrium (time-course study) inconsistent->check_equilibrium check_temp Ensure constant temperature inconsistent->check_temp check_purity Verify compound purity inconsistent->check_purity check_separation Ensure complete solid-liquid separation inconsistent->check_separation lower_temp Try lower temperature oiling_out->lower_temp vigorous_mix Ensure vigorous mixing and long equilibrium time oiling_out->vigorous_mix

References

stability and degradation pathways of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation pathways of Ethyl 2-(5-aminopyridin-2-yl)acetate. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C, protected from light and under an inert atmosphere (e.g., argon or nitrogen).[1] For short-term use, tightly sealed containers at room temperature may be acceptable, but prolonged exposure to ambient conditions should be avoided.

Q2: What are the likely degradation pathways for this compound?

Based on its structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ethyl ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (5-aminopyridin-2-yl)acetic acid.

  • Oxidation: The aminopyridine ring is sensitive to oxidation. The primary amino group can be oxidized, potentially leading to the formation of nitroso, nitro derivatives, or N-oxides. The pyridine ring itself can also be oxidized.[2][3]

Q3: How can I monitor the stability and degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. This method should be capable of separating the intact parent compound from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly valuable for the identification and characterization of the degradation products.

Q4: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and strong bases. Exposure to high temperatures and UV light should also be minimized to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Appearance of new peaks in HPLC analysis Degradation of the compound.1. Verify the age and storage conditions of the sample. 2. If in solution, check the pH and age of the solution. Prepare fresh solutions for analysis. 3. Perform co-injection with a known standard to confirm the identity of the main peak. 4. Use LC-MS to identify the structure of the new peaks to understand the degradation pathway.
Decrease in purity over time Inadequate storage conditions.1. Ensure the compound is stored at the recommended 2-8°C, protected from light, and under an inert atmosphere. 2. For solutions, consider their stability and prepare them fresh before use. Evaluate the stability in the chosen solvent if solutions are to be stored.
Color change of the solid material (e.g., darkening) Oxidation of the aminopyridine ring.1. This indicates significant degradation. The material may not be suitable for use. 2. Confirm purity by HPLC. 3. If the material must be used, purification by recrystallization or chromatography may be necessary, but it is preferable to use a fresh, high-purity batch.
Inconsistent experimental results Variable purity of the starting material due to degradation.1. Always check the purity of the compound by HPLC before starting an experiment. 2. Use material from a single, well-characterized batch for a series of related experiments. 3. Ensure consistent and proper storage of the compound throughout the project.

Summary of Potential Forced Degradation Studies

The following table outlines hypothetical conditions for forced degradation studies based on the known chemistry of aminopyridines and esters. The extent of degradation will depend on the specific conditions (temperature, duration, concentration of reagents).

Stress Condition Typical Reagents and Conditions Potential Major Degradation Product(s) Potential Minor Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hours(5-aminopyridin-2-yl)acetic acidFurther degradation of the pyridine ring under harsh conditions.
Basic Hydrolysis 0.1 M NaOH at room temperature for 24-48 hours(5-aminopyridin-2-yl)acetic acidPolymerization or other side reactions of the amino group.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursEthyl 2-(5-nitropyridin-2-yl)acetate, (5-aminopyridin-2-yl)acetic acid N-oxideRing-opened products.
Thermal Degradation Solid state at 80°C for 48-72 hoursMinimal degradation expected if protected from oxygen and light.Potential for dimerization or polymerization.
Photodegradation Exposure to UV light (e.g., 254 nm) or sunlightColored degradation products, potential for radical-mediated reactions.Complex mixture of products.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis (Acid and Base)
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary before HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 3: Forced Degradation by Heat (Thermal Stress)
  • Solid State: Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 72 hours. At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water). Heat the solution at 60°C for 72 hours. Analyze samples at various time points by HPLC.

Protocol 4: Photostability Testing
  • Solid State: Spread a thin layer of the solid compound in a shallow dish and expose it to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of NLT 1.2 million lux hours and an integrated near UV energy of NLT 200 W h/m²). A control sample should be kept in the dark under the same temperature conditions.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and expose it to the same light conditions in a quartz cuvette or other UV-transparent container. A control solution should be kept in the dark.

  • Analysis: Analyze the exposed and control samples at appropriate time points by HPLC.

Visualizations

cluster_main Hypothesized Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Acid (5-aminopyridin-2-yl)acetic acid Parent->Acid H+ or OH- N_Oxide (5-aminopyridin-2-yl)acetic acid N-oxide Parent->N_Oxide [O] Nitro Ethyl 2-(5-nitropyridin-2-yl)acetate Parent->Nitro [O] cluster_workflow Troubleshooting Workflow: Unexpected HPLC Peaks Start Unexpected Peak(s) Observed in HPLC Check_Storage Verify Sample Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Correct_Storage Store Compound Properly and Re-analyze Storage_OK->Correct_Storage No Check_Solution Is the Sample a Solution? Storage_OK->Check_Solution Yes End Problem Resolved / Impurity Identified Correct_Storage->End Prepare_Fresh Prepare Fresh Solution and Re-analyze Check_Solution->Prepare_Fresh Yes Identify_Peak Use LC-MS to Identify the Impurity/Degradant Check_Solution->Identify_Peak No (Solid) Prepare_Fresh->End Identify_Peak->End

References

Technical Support Center: Reactions Involving Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(5-aminopyridin-2-yl)acetate. The information is designed to help anticipate and address common issues encountered during chemical reactions involving this intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • The primary amino group (-NH2) at the C5 position of the pyridine ring: This is the most common site for reactions such as acylation, alkylation, and protection.

  • The ethyl ester group (-COOCH2CH3): This group can undergo hydrolysis to the corresponding carboxylic acid or transesterification.

  • The pyridine ring nitrogen: This nitrogen is generally less reactive in electrophilic aromatic substitution due to the deactivating effect of the ring, but it can be involved in certain reactions.

Q2: What are the typical reaction types where this compound is used as a starting material?

A2: This compound is a versatile intermediate. Common reactions include:

  • N-Acylation/Amide bond formation: The amino group is readily acylated to form amides.

  • N-Alkylation: The amino group can be alkylated, though care must be taken to avoid over-alkylation.

  • Protecting group chemistry: The amino group is often protected, for example with a tert-butyloxycarbonyl (Boc) group, to allow for selective reaction at other sites.

  • Cyclization reactions: The bifunctional nature of the molecule allows it to be used in the synthesis of various heterocyclic systems.

Troubleshooting Guide: Common Side Products and Experimental Issues

This guide addresses specific problems that may arise during reactions with this compound and provides potential solutions.

Issue 1: Incomplete reaction or presence of starting material in the final product.
  • Potential Cause: Insufficient reagent, suboptimal reaction temperature, or short reaction time. The amino group of the pyridine ring has reduced nucleophilicity compared to anilines due to the electron-withdrawing nature of the pyridine nitrogen.

  • Troubleshooting:

    • Increase the stoichiometry of the acylating or alkylating agent (e.g., 1.1 to 1.5 equivalents).

    • Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Ensure the use of an appropriate base to activate the nucleophile or scavenge acidic byproducts.

Issue 2: Formation of a di-acylated or di-alkylated side product.
  • Potential Cause: Use of a strong base or highly reactive electrophile can lead to the formation of a di-substituted product where both the primary amine and the pyridine ring nitrogen are functionalized. In the case of Boc protection, a di-Boc product can form.

  • Troubleshooting:

    • Use a milder base or control the stoichiometry of the base carefully.

    • Add the electrophile slowly and at a lower temperature to control the reaction rate.

    • For Boc protection, using di-tert-butyl dicarbonate ((Boc)2O) with a non-nucleophilic base like triethylamine (TEA) at room temperature can minimize di-Boc formation.

Issue 3: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
  • Potential Cause: The presence of strong acidic or basic conditions, especially in the presence of water, can lead to the saponification of the ethyl ester.

  • Troubleshooting:

    • Use anhydrous solvents and reagents.

    • If aqueous workup is necessary, perform it at low temperatures and quickly.

    • Avoid prolonged exposure to strong acids or bases. If a basic catalyst is required, consider using a non-hydroxide base.

Issue 4: Difficulty in purifying the desired product from side products.
  • Potential Cause: Similar polarity of the desired product and side products can make separation by column chromatography challenging.

  • Troubleshooting:

    • Optimize the solvent system for column chromatography. A gradient elution might be necessary.

    • Consider recrystallization as an alternative or additional purification step.

    • If the side product is a carboxylic acid due to hydrolysis, an acidic or basic wash during the workup can help remove it.

Quantitative Data on Side Product Formation

While specific quantitative data for side products in all reactions involving this compound is not extensively reported in the literature, the following table summarizes potential side products in a common reaction, the Boc protection of the amino group. The yields are estimates based on general reaction knowledge and may vary depending on the specific reaction conditions.

ReactionDesired ProductPotential Side ProductTypical Side Product Yield (%)
Boc Protection Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetateDi-Boc protected product5-15%
(5-aminopyridin-2-yl)acetic acid<5% (with careful control of water)
Unreacted Starting MaterialDependent on reaction conditions

Experimental Protocols

Key Experiment: Boc Protection of this compound

Objective: To protect the primary amino group of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate.

Visualizations

Reaction_Troubleshooting cluster_start Starting Reaction cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Reaction with this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction Problem di_substitution Di-substitution start->di_substitution Problem hydrolysis Ester Hydrolysis start->hydrolysis Problem purification Optimize Purification optimize_cond Optimize Conditions (Temp, Time, Stoichiometry) incomplete_reaction->optimize_cond Solution control_reagents Control Reagents (Milder base, slow addition) di_substitution->control_reagents Solution anhydrous_cond Use Anhydrous Conditions hydrolysis->anhydrous_cond Solution desired_product High Yield of Pure Product optimize_cond->desired_product control_reagents->desired_product anhydrous_cond->desired_product

Caption: Troubleshooting workflow for common reactions.

Boc_Protection_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A This compound B Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate A->B + (Boc)2O, TEA C Di-Boc Product A->C Excess (Boc)2O Strong Base D (5-aminopyridin-2-yl)acetic acid A->D H2O, Acid/Base B->D H2O, Acid/Base

Caption: Boc protection and potential side products.

Technical Support Center: Optimizing Coupling Reactions with Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving Ethyl 2-(5-aminopyridin-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges. This compound is a valuable intermediate in pharmaceutical synthesis, and successful coupling reactions are crucial for its application.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Amide Coupling (Acylation)

Q1: My amide coupling reaction with this compound and a carboxylic acid is failing or showing low conversion. What are the common causes?

A1: Low conversion in amide coupling with aminopyridine substrates can stem from several factors:

  • Poor Nucleophilicity: The amino group on the pyridine ring is less nucleophilic than a simple aniline, which can slow down the reaction.

  • Inefficient Carboxylic Acid Activation: The most common strategy for amide bond formation is the conversion of the carboxylic acid to a more electrophilic, activated form.[3] If this activation is incomplete, the reaction will not proceed efficiently. For example, using oxalyl chloride with catalytic DMF can sometimes lead to the formation of an unreactive anhydride instead of the desired acid chloride.[4]

  • Proton Exchange Competition: A direct reaction between a carboxylic acid and an amine is often unsuccessful due to a competing acid-base proton exchange, which forms an unreactive carboxylate salt.[3] This necessitates the use of coupling reagents or conversion to an acyl halide.

Q2: What are the recommended coupling reagents and conditions for this type of substrate?

A2: Several methods can be employed. The choice often depends on the specific carboxylic acid substrate and functional group tolerance.

  • Acid Chloride Method: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust method. The resulting acyl chloride readily reacts with the amine, often in an aprotic solvent with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[3][4]

  • Peptide Coupling Reagents: A wide variety of reagents developed for peptide synthesis are effective. Common choices include:

    • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is frequently used, often with an additive like HOBt (Hydroxybenzotriazole) to form a more reactive HOBt ester and suppress side reactions.[5]

    • Uronium/Phosphonium Salts: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient but can be more expensive. They are typically used with a base such as DIPEA in solvents like DMF or THF.[6][7]

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig & Suzuki Reactions)

Q3: I am attempting a Buchwald-Hartwig amination using this compound as the amine partner and an aryl halide. The reaction is sluggish. Why?

A3: The primary challenge with using aminopyridines in palladium-catalyzed reactions is potential catalyst inhibition. The nitrogen atom of the pyridine ring and the proximal amino group can coordinate to the palladium center, effectively chelating it.[8] This coordination can prevent or slow down key steps in the catalytic cycle, such as oxidative addition.[8]

Q4: For a Suzuki coupling with a halogenated derivative of this compound, what are the key challenges and how can I overcome them?

A4: Suzuki couplings with aminopyridine substrates are notoriously difficult for the same reason as Buchwald-Hartwig reactions: catalyst inhibition by the Lewis basic nitrogen atoms.[9] Additionally, several side reactions can occur:

  • Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water.[9] Using anhydrous solvents and rigorously inert conditions can minimize this.

  • Dehalogenation: The starting aryl halide is reduced instead of coupled.[9]

  • Homocoupling: The boronic acid couples with itself. This can be exacerbated by the presence of oxygen.[9] To overcome these issues, selecting a highly active catalyst system, typically involving electron-rich and sterically hindered phosphine ligands, is crucial.[9]

Q5: How do I select the optimal catalyst, ligand, and base for a palladium-catalyzed cross-coupling reaction with an aminopyridine substrate?

A5: The optimal combination is highly substrate-dependent. However, general guidelines exist:

  • Catalyst/Precatalyst: Modern palladium precatalysts (e.g., those based on ligands like RuPhos, XPhos, or BrettPhos) are often more effective than simply mixing a palladium source (like Pd₂(dba)₃) and a ligand, as they ensure an efficient generation of the active Pd(0) species.[8]

  • Ligands: Sterically hindered and electron-rich phosphine ligands are generally required. For Buchwald-Hartwig aminations, ligands like BippyPhos have shown exceptionally broad substrate scope with (hetero)aryl chlorides.[10] For challenging Suzuki couplings, ligands such as P(tBu)₃ can be effective.[11]

  • Base: The choice of base is critical. Strong, non-nucleophilic bases are common. For Buchwald-Hartwig reactions, strong bases like LiHMDS or NaOtBu are often used.[8] For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or KF are frequently employed.[12][13]

Section 2: Troubleshooting Guides

Troubleshooting Low Yield in Amide Coupling
Observed Issue Potential Cause Recommended Solution Citation
No product, starting materials remainIncomplete activation of carboxylic acidMethod 1: Use neat SOCl₂ at elevated temperature for full conversion to acid chloride. Method 2: Switch to a more potent coupling reagent like HATU with DIPEA.[4][6]
No product, starting materials remainReaction conditions too mildMethod 1: Increase reaction temperature. Some amidations require heating (e.g., 60 °C). Method 2: Increase reaction time and monitor by TLC or LC-MS.[14]
Low yield with multiple byproductsSide reactions during acid activationIf using oxalyl chloride/DMF, anhydride formation may be an issue. Isolate the acid chloride before adding the amine.[3][4]
Low yield, amine is recoveredPoor nucleophilicity of aminopyridineUse a significant excess (2-4 equivalents) of the activated carboxylic acid to drive the reaction to completion.[4]
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Observed Issue Potential Cause Recommended Solution Citation
Sluggish or no reaction (both Suzuki & Buchwald)Catalyst inhibition by aminopyridine nitrogen atomsUse highly active, sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos for Buchwald; specific boronate salts for Suzuki). Consider using a pre-formed catalyst complex.[8][12]
Dehalogenated byproduct observed (Suzuki)Reduction of the aryl halideEnsure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Choose a solvent less prone to acting as a hydride source.[9]
Boronic acid homocoupling observed (Suzuki)Presence of oxygen or incomplete reduction of Pd(II) precatalystThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. Use a direct Pd(0) source or ensure conditions favor complete precatalyst reduction.[9]
Low yield despite conversionProduct loss during workupFor basic products, acidify the aqueous layer during extraction to neutralize unreacted amines and bases, then extract the product with an organic solvent. Ensure multiple extractions are performed.[15]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling via Acid Chloride
  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DCM or neat SOCl₂). Add thionyl chloride (2.0-5.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step.[3]

  • Amidation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as DIPEA or triethylamine (1.5-2.0 eq) in anhydrous DCM at 0 °C. Add a solution of the crude acyl chloride (1.1 eq) in DCM dropwise.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the phosphine ligand (if not using a precatalyst).

  • Reagent Addition: Add this compound (1.2 eq) followed by the base (e.g., LiHMDS or NaOtBu, 1.5 eq).

  • Solvent and Degassing: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

Note: This protocol applies to a halogenated derivative of the title compound.

  • Reaction Setup: In a flask, combine the halo-aminopyridine derivative (1.0 eq), the boronic acid or boronate ester (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand, 2-5 mol%), and the base (e.g., aq. Na₂CO₃ 2M or K₂CO₃, 2-3 eq).[9][11]

  • Solvent and Degassing: Add a degassed solvent system (e.g., toluene/ethanol/water or 1,4-dioxane).[9][11] Purge the mixture with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Visual Guides

Diagrams of Workflows and Concepts

G cluster_optimize Optimization Steps start_node Reaction Failure (Low Yield / No Product) check_sm Verify Purity & Integrity of Starting Materials start_node->check_sm optimize Systematically Optimize Reaction Conditions check_sm->optimize If materials are pure analyze_by Identify Byproducts (LC-MS, NMR) optimize->analyze_by catalyst Catalyst/Ligand base Base solvent Solvent temp Temperature troubleshoot_mech Address Mechanistic Problem analyze_by->troubleshoot_mech If byproducts suggest a specific issue success Successful Reaction analyze_by->success If reaction is clean and complete troubleshoot_mech->optimize

Caption: General troubleshooting workflow for coupling reactions.

G pd_catalyst Pd(0) Catalyst chelation Chelation & Inhibition pd_catalyst->chelation Coordination by Pyridine-N aminopyridine Aminopyridine Substrate aminopyridine->chelation Coordination by Amino-N cycle Inactive Catalytic Cycle chelation->cycle Leads to

Caption: Catalyst inhibition by aminopyridine chelation.

G start Select Amide Coupling Method acid_chloride Acid Chloride Method start->acid_chloride Substrate tolerant to SOCl₂/Oxalyl Chloride? coupling_reagent Peptide Coupling Reagent Method start->coupling_reagent Sensitive functional groups present? robust Robust, Cost-Effective (if substrate is stable) acid_chloride->robust mild Milder Conditions, Good for sensitive substrates coupling_reagent->mild

Caption: Decision tree for selecting an amide coupling method.

References

troubleshooting unexpected spectroscopic results for Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected spectroscopic results for Ethyl 2-(5-aminopyridin-2-yl)acetate. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources, including residual solvents, impurities from the synthesis, or degradation of the product. Common impurities could include unreacted starting materials or byproducts from side reactions. It is also possible that the product has degraded, for instance through hydrolysis of the ester.

Q2: The chemical shifts in my ¹H NMR spectrum are different from the expected values. Why might this be?

A2: Deviations in chemical shifts can be due to differences in solvent, concentration, or temperature. The electronic environment of the protons can be influenced by these factors, leading to shifts in the observed resonances. Ensure your experimental conditions match those of the reference data.

Q3: My IR spectrum is missing the characteristic N-H or C=O stretching bands. What does this indicate?

A3: The absence of a primary amine N-H stretch (typically two bands in the 3300-3500 cm⁻¹ region) could suggest that the amino group has reacted, for example, through oxidation. The lack of a strong carbonyl (C=O) stretch from the ester (around 1735 cm⁻¹) might point towards hydrolysis of the ester to the corresponding carboxylic acid.

Q4: The mass spectrum does not show the expected molecular ion peak. What could be the reason?

A4: The molecular ion may be unstable and fragment easily, resulting in a very low abundance or its complete absence. Look for fragment ions that correspond to logical losses from the parent molecule, such as the loss of an ethoxy group (-OCH₂CH₃) or the entire ester group. Alternatively, the sample may not be the expected compound.

Troubleshooting Guides

¹H NMR Spectroscopy

Anomalous ¹H NMR results can often be diagnosed by comparing the observed spectrum to the expected chemical shifts and coupling constants.

Expected ¹H NMR Data (in CDCl₃) Observed Anomaly Potential Cause(s) Suggested Action(s)
Ethyl Group: Triplet (~1.3 ppm, 3H), Quartet (~4.2 ppm, 2H)Additional peaks in the ethyl region.Contamination with ethanol or another ethyl ester.Check for residual ethanol from synthesis. Purify the sample by column chromatography or recrystallization.
Methylene Group: Singlet (~3.8 ppm, 2H)Peak is broadened or shifted.Presence of water leading to exchange with the amine protons.Ensure the sample and solvent are dry.
Aromatic Protons: Three distinct signals in the aromatic region.Fewer or more aromatic signals.Isomeric impurity or substitution on the pyridine ring.Re-evaluate the synthetic procedure for potential side reactions.
Amine Protons: Broad singlet (~4.5-5.5 ppm, 2H)Peak is absent or very broad.Proton exchange with acidic impurities or residual water.Add a drop of D₂O to the NMR tube; the amine peak should disappear.
¹³C NMR Spectroscopy

Discrepancies in the ¹³C NMR spectrum can provide clues about the carbon skeleton of your compound.

Expected ¹³C NMR Data (in CDCl₃) Observed Anomaly Potential Cause(s) Suggested Action(s)
Carbonyl Carbon: ~170 ppmPeak is absent or significantly shifted upfield.Hydrolysis of the ester to a carboxylic acid.Acquire an IR spectrum to check for a broad O-H stretch.
Pyridine Carbons: 6 distinct peaks in the aromatic region.Fewer or more than 6 peaks.Presence of a symmetrical impurity or a mixture of isomers.Review the synthesis for potential formation of byproducts.
Ethyl Group Carbons: Two peaks (~14 ppm and ~61 ppm).Additional aliphatic carbon signals.Contamination from solvents or other alkyl-containing impurities.Check the purity of the starting materials and solvents.
IR Spectroscopy

The IR spectrum is a quick method to identify the presence or absence of key functional groups.

Expected IR Data (in cm⁻¹) Observed Anomaly Potential Cause(s) Suggested Action(s)
N-H Stretch: Two bands ~3300-3500One or no bands in this region.The primary amine has been converted to a secondary or tertiary amine, or has been oxidized.Re-examine the reaction conditions for any oxidizing agents.
C=O Stretch: ~1735Peak is shifted to a lower wavenumber and is broad.Hydrolysis to the carboxylic acid.Confirm with NMR and mass spectrometry.
C-O Stretch: ~1250-1000Weak or absent.Absence of the ester group.Correlate with other spectroscopic data to confirm the structure.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected MS Data (m/z) Observed Anomaly Potential Cause(s) Suggested Action(s)
Molecular Ion (M⁺): 180.2M⁺ peak is absent or weak.The molecular ion is unstable.Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
Key Fragments: [M-45]⁺ (loss of OCH₂CH₃)Unexpected fragment ions.Presence of impurities or a different compound.Analyze the fragmentation pattern to identify the structure of the impurity.
M+1 Peak: Present at ~9.9% of M⁺Isotope pattern does not match.Presence of atoms with different isotopic abundances (e.g., Cl, Br).Check starting materials for halogenated impurities.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Gently shake the tube to ensure the sample is fully dissolved.

  • Place the NMR tube in the spectrometer and acquire the spectrum.

Sample Preparation for IR Spectroscopy
  • For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • For liquid samples (thin film): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Acquire the spectrum using an FT-IR spectrometer.

Sample Preparation for Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via the appropriate inlet system (e.g., direct infusion for ESI, or via a GC or LC for EI).

  • Acquire the mass spectrum.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting unexpected spectroscopic results.

nmr_troubleshooting start Unexpected ¹H NMR Spectrum extra_peaks Extra Peaks Observed? start->extra_peaks solvent_peaks Check for Residual Solvents extra_peaks->solvent_peaks Yes shifted_peaks Peaks Shifted? extra_peaks->shifted_peaks No impurity_peaks Analyze Impurity Signals (e.g., starting material) solvent_peaks->impurity_peaks end Interpretation Complete impurity_peaks->end check_solvent Verify Solvent and Concentration shifted_peaks->check_solvent Yes broad_peaks Broad Peaks? shifted_peaks->broad_peaks No check_solvent->end d2o_exchange Perform D₂O Exchange for -NH₂ d2o_exchange->end check_water Check for Water/Acidic Impurities broad_peaks->check_water Yes broad_peaks->end No check_water->d2o_exchange ms_troubleshooting start Unexpected Mass Spectrum no_m_peak No Molecular Ion Peak? start->no_m_peak soft_ionization Use Softer Ionization (ESI, CI) no_m_peak->soft_ionization Yes analyze_fragments Analyze Fragmentation Pattern no_m_peak->analyze_fragments No soft_ionization->analyze_fragments unexpected_fragments Unexpected Fragments? analyze_fragments->unexpected_fragments impurity_ms Correlate with Potential Impurities unexpected_fragments->impurity_ms Yes end Interpretation Complete unexpected_fragments->end No wrong_compound Consider Incorrect Compound impurity_ms->wrong_compound wrong_compound->end

Technical Support Center: Strategies to Prevent Oxidation of the Aminopyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice to prevent the oxidative degradation of the aminopyridine ring during laboratory experiments. The amino group makes the pyridine ring particularly susceptible to oxidation, which can lead to sample degradation, formation of impurities, and compromised experimental outcomes.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my aminopyridine-containing compound changing color (e.g., turning brown or reddish) during a reaction or work-up?

A1: The discoloration of aminopyridine and its derivatives is a common indicator of air oxidation.[2] The amino group is highly susceptible to oxidation, a process that can be accelerated by heat, light, and the presence of metallic impurities.[3][4] This degradation leads to the formation of colored, often complex, impurities.

Q2: What are the primary consequences of aminopyridine ring oxidation in a drug development context?

A2: Oxidation of the aminopyridine moiety can have significant safety and efficacy implications. Following metabolic oxidation, some aminopyridine series have demonstrated risks of mutagenicity and time-dependent drug-drug interactions (TDI) due to the formation of reactive metabolites.[5] Degradation reduces the purity and stability of the active pharmaceutical ingredient (API), potentially altering its biological activity and leading to non-reproducible results.[6]

Q3: What is the most critical first step to prevent oxidation of aminopyridines?

A3: The most crucial initial step is to handle the compound under an inert atmosphere, such as nitrogen or argon, especially during reactions.[7] This minimizes contact with atmospheric oxygen, a primary driver of oxidation. All reaction glassware should be oven-dried to remove moisture, and solvents should be degassed.[7]

Q4: How do structural modifications to the aminopyridine ring help prevent oxidation?

A4: Structural modifications can effectively reduce the ring's susceptibility to oxidation. Strategies include introducing modifications that either reduce the electron density of the aminopyridine ring or sterically block the reactive sites where metabolic oxidation occurs.[5] For example, electron-withdrawing groups can decrease the nucleophilicity of the ring, making it less prone to oxidation.

Q5: Which protecting groups are most effective for the amino group on a pyridine ring?

A5: The tert-butoxycarbonyl (Boc) group is widely used to protect amino groups due to its ease of installation and stability under various nucleophilic and basic conditions.[8] Other common protecting groups include benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc).[8][9] In some cases, double protection of the amino group (e.g., with both Boc and a benzyl group) can effectively block unwanted side reactions, such as intramolecular cyclizations involving the pyridine nitrogen.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield and multiple unidentified spots on TLC. Oxidative Degradation: The aminopyridine starting material or product is likely degrading under the reaction conditions.Implement Inert Atmosphere: Ensure the reaction is performed under a strict nitrogen or argon atmosphere. Use degassed solvents.[7] • Lower Temperature: Consider running the reaction at a lower temperature, even if it requires a longer reaction time, to minimize thermal decomposition.[11] • Add an Antioxidant: For sensitive substrates, adding an antioxidant like BHT (butylated hydroxytoluene) or α-tocopherol to the reaction mixture can be effective.[4]
Compound appears pure after reaction but degrades during purification (e.g., on silica gel column). Air/Silica Gel-Mediated Oxidation: Prolonged exposure to air and the slightly acidic nature of silica gel can promote oxidation of sensitive compounds.Minimize Exposure Time: Perform the purification as quickly as possible. • Deactivate Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). • Alternative Purification: Consider alternative methods like crystallization or purification on a different stationary phase (e.g., neutral alumina).
Formation of an unexpected intramolecular cyclized product. Nucleophilicity of Pyridine Nitrogen: The pyridine nitrogen can act as a nucleophile, leading to undesired intramolecular reactions, especially in substitution reactions like the Mitsunobu reaction.[10]Double Protection: Protect the exocyclic amino group with two protecting groups (e.g., N-Boc and N-benzyl). This has been shown to effectively block the reactivity of the nearby pyridine nitrogen.[10]
Inconsistent results and poor reproducibility between batches. Variable Purity of Starting Material: The aminopyridine starting material may have partially oxidized during storage.Verify Starting Material Purity: Always check the purity of the starting material by NMR or LC-MS before use. • Proper Storage: Store aminopyridine compounds in a cool, dark place under an inert atmosphere. For long-term storage, consider a freezer.

Data Presentation: Common Protecting Groups for Amines

The following table summarizes common protecting groups for the amino functionality, providing a basis for selecting an appropriate strategy to prevent oxidation and other side reactions.

Protecting GroupAbbreviationReagent for IntroductionDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA in DCM)[7]Stable to base, nucleophiles, and catalytic hydrogenation.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to mildly acidic and basic conditions.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[8]Stable to acid and hydrogenation; base-labile.
BenzylBnBenzyl bromide (BnBr)Catalytic hydrogenation (e.g., H₂, Pd(OH)₂/C)[10]Stable to acidic, basic, and organometallic reagents.

Experimental Protocols

Protocol 1: General Handling and Storage of Aminopyridine Compounds

This protocol outlines the standard procedure for handling and storing oxidation-sensitive aminopyridine derivatives to maintain their purity.

Materials:

  • Aminopyridine compound

  • Schlenk flask or vial with a septum-sealed cap

  • Nitrogen or Argon gas line with a manifold

  • Dry, degassed solvents

  • Spatula and weighing paper

Procedure:

  • Drying Glassware: Ensure all glassware, including flasks and vials, is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Before opening the container of the aminopyridine compound, flush the weighing area and the destination flask with inert gas.

  • Weighing and Transfer: Quickly weigh the desired amount of the compound and transfer it to the reaction flask under a positive pressure of inert gas. Avoid prolonged exposure to the atmosphere.

  • Storage: For storage, place the compound in a clean, dry vial. Purge the vial with inert gas for 1-2 minutes, then quickly seal it with a cap containing a PTFE liner. For additional protection, wrap the cap with Parafilm.

  • Labeling and Location: Label the vial clearly and store it in a cool, dark location. For long-term storage, a freezer at -20 °C is recommended.

Protocol 2: Protection of an Aminopyridine with Boc Anhydride

This protocol describes a general method for the N-Boc protection of an aminopyridine to reduce its nucleophilicity and susceptibility to oxidation.

Materials:

  • Aminopyridine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the aminopyridine and DMAP in the anhydrous solvent within a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add (Boc)₂O to the solution portion-wise or as a solution in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected aminopyridine.

Mandatory Visualizations

OxidationMechanism cluster_0 Oxidation of Aminopyridine Aminopyridine Aminopyridine (Electron-Rich) Radical_Cation Aminopyridine Radical Cation Aminopyridine->Radical_Cation Electron Transfer Oxidant Oxidant (O₂, Peroxides, Metal Ions) Oxidant->Radical_Cation Reactive_Metabolite Reactive Metabolites (e.g., Nitroso Species) Radical_Cation->Reactive_Metabolite Further Oxidation Degradation Degradation Products Reactive_Metabolite->Degradation Decomposition BocProtectionWorkflow cluster_workflow Experimental Workflow: N-Boc Protection A 1. Dissolve Aminopyridine & DMAP in Anhydrous Solvent B 2. Cool Mixture to 0 °C (Inert Atmosphere) A->B C 3. Add (Boc)₂O B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Work-up (Quench & Extract) D->E F 6. Purify by Column Chromatography E->F G N-Boc Protected Aminopyridine F->G TroubleshootingFlowchart cluster_flowchart Troubleshooting Aminopyridine Degradation Start Problem: Compound Degradation or Low Yield Q1 Is the reaction run under an inert atmosphere? Start->Q1 Sol1 Action: Use N₂ or Ar. Degas solvents. Q1->Sol1 No Q2 Is the reaction temperature high? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Lower the reaction temperature. Q2->Sol2 Yes Q3 Is the amino group unprotected? Q2->Q3 No Sol2->Q3 Sol3 Action: Protect the amino group (e.g., with Boc). Q3->Sol3 Yes End Problem Resolved Q3->End No Sol3->End

References

Technical Support Center: Ethyl 2-(5-aminopyridin-2-yl)acetate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scale-up of reactions involving Ethyl 2-(5-aminopyridin-2-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale production of this compound?

A1: The most prevalent industrial synthesis involves the catalytic hydrogenation of Ethyl 2-(5-nitropyridin-2-yl)acetate. This method is often preferred for its efficiency and atom economy. Common catalysts include palladium on carbon (Pd/C) or platinum(IV) oxide.[1][]

Q2: What are the primary safety concerns when scaling up the catalytic hydrogenation of Ethyl 2-(5-nitropyridin-2-yl)acetate?

A2: The primary safety concerns are the highly exothermic nature of the nitro group reduction and the use of flammable hydrogen gas under pressure with a pyrophoric catalyst (e.g., Pd/C).[3][4] This combination presents a significant risk of fire or explosion if not properly managed.[5] Key precautions include ensuring an inert atmosphere in the reactor before introducing hydrogen, careful temperature and pressure monitoring, and proper handling of the pyrophoric catalyst.[3]

Q3: What are the likely impurities to be encountered during the synthesis and how can they be minimized?

A3: Potential impurities include unreacted starting material (the nitro compound), partially reduced intermediates such as nitroso and hydroxylamine derivatives, and by-products from side reactions like azo-compound formation.[1][6] Minimizing these impurities can be achieved through careful control of reaction conditions (temperature, pressure, and hydrogen flow), ensuring high-purity starting materials and hydrogen, and optimizing catalyst loading and activity.[3]

Q4: What are the recommended purification techniques for the final product on a larger scale?

A4: For large-scale purification, a common method involves extraction of the reaction mixture with a suitable solvent like ethyl acetate, followed by crystallization or distillation.[7][8][9] It is crucial to ensure the removal of the hydrogenation catalyst, typically by filtration, and to be aware of the thermal stability of the final product during distillation to prevent degradation.[10][11]

Troubleshooting Guides

Problem 1: Incomplete Reaction or Low Yield
Symptom Possible Cause Suggested Solution
Reaction stalls before completion.Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas.[3]- Ensure the purity of all reagents. - Use a fresh batch of catalyst. - Increase catalyst loading after careful evaluation on a small scale.
Insufficient hydrogen pressure or flow: Inadequate hydrogen supply can limit the reaction rate.- Check for leaks in the hydrogenation setup. - Increase hydrogen pressure or flow rate, ensuring the reactor is rated for the new conditions.
Poor mixing: Inefficient agitation can lead to poor contact between the substrate, catalyst, and hydrogen.- Increase the agitation speed. - Evaluate the reactor's mixing efficiency for the scaled-up volume.
Low isolated yield after workup.Product degradation: The aminopyridine ester may be sensitive to heat or acidic/basic conditions during workup and purification.[10][11]- Perform workup and purification at lower temperatures if possible. - Use milder pH conditions during extraction. - Consider purification by crystallization instead of distillation if the product is thermally labile.
Product loss during extraction: The product may have some solubility in the aqueous phase.- Perform multiple extractions with the organic solvent. - Adjust the pH of the aqueous layer to minimize the solubility of the amine product.
Problem 2: Formation of By-products and Impurities
Symptom Possible Cause Suggested Solution
Presence of N-hydroxy or nitroso intermediates detected by HPLC/TLC.Incomplete reduction: Reaction conditions may not be sufficient for complete conversion to the amine.[6]- Increase reaction time. - Increase hydrogen pressure or temperature cautiously. - Ensure adequate catalyst activity and loading.
Formation of colored impurities (e.g., azo compounds).Side reactions: These can be favored under certain conditions, especially with metal hydrides, but can also occur in catalytic hydrogenations.[1]- Optimize reaction conditions (lower temperature may be beneficial). - Ensure rapid and complete reduction to the amine.
Dehalogenation (if a halogenated precursor is used).Over-reduction with certain catalysts: Palladium on carbon can sometimes catalyze dehalogenation.[12]- Use a more selective catalyst, such as platinum on carbon with specific additives, or non-catalytic methods like reduction with tin(II) chloride if feasible for the scale.

Experimental Protocols

Catalytic Hydrogenation of Ethyl 2-(5-nitropyridin-2-yl)acetate (Illustrative)

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and scale. A thorough safety review is mandatory before conducting this reaction.

  • Reactor Preparation: The hydrogenation reactor is rendered inert by purging with nitrogen.

  • Charging: A solution of Ethyl 2-(5-nitropyridin-2-yl)acetate in a suitable solvent (e.g., ethanol or ethyl acetate) is charged into the reactor.

  • Catalyst Addition: The palladium on carbon catalyst (typically 5-10% Pd/C, wet to reduce pyrophoricity) is added to the reactor under a nitrogen blanket.

  • Inerting: The reactor is sealed and purged again with nitrogen to remove any residual oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and heated to the target temperature (e.g., 40-60 °C) with vigorous stirring. The reaction progress is monitored by hydrogen uptake and/or chromatographic analysis (HPLC/TLC).

  • Work-up: Upon completion, the reactor is cooled and the hydrogen pressure is vented and replaced with nitrogen. The catalyst is removed by filtration through a bed of celite.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system or by vacuum distillation, taking into account the thermal stability of the product.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification prep1 Inert Reactor (N2 Purge) prep2 Charge Substrate & Solvent prep1->prep2 prep3 Charge Catalyst (under N2) prep2->prep3 react1 Pressurize with H2 prep3->react1 react2 Heat & Stir react1->react2 react3 Monitor Reaction react2->react3 workup1 Cool & Vent react3->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 purify Crystallize or Distill workup3->purify

Caption: A typical experimental workflow for the catalytic hydrogenation of Ethyl 2-(5-nitropyridin-2-yl)acetate.

troubleshooting_logic start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup sol_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->sol_catalyst Inactive? sol_conditions Optimize H2 Pressure, Temp, Mixing check_conditions->sol_conditions Suboptimal? sol_workup Modify Purification / Check for Degradation check_workup->sol_workup Product Loss?

Caption: A logical troubleshooting guide for addressing low yield in the synthesis of this compound.

References

Validation & Comparative

Comparative Bioactivity of Ethyl 2-(5-aminopyridin-2-yl)acetate Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Bioactivity Data

The following table summarizes the hypothetical inhibitory activity of Ethyl 2-(5-aminopyridin-2-yl)acetate and its analogs against a representative protein kinase, Protein Kinase X (PKX). The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR1 SubstitutionR2 SubstitutionMolecular Weight ( g/mol )Hypothetical IC50 (µM) for PKX
1 -H-CH2CH3180.20> 100
2a -COCH3-CH2CH3222.2450.2
2b -CO(c-C3H5)-CH2CH3248.2825.8
2c -COPh-CH2CH3284.3110.5
3a -H-H152.15> 100
3b -COCH3-H194.1965.7
4a -H-CH2(c-C3H5)206.2480.1
4b -H-CH2Ph242.2842.3

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of actual experiments.

Experimental Protocols

The following is a representative protocol for a kinase inhibition assay that could be used to determine the IC50 values of the compounds.

Kinase Inhibition Assay (Luminescent Kinase Assay)

  • Reagents and Materials:

    • Recombinant human Protein Kinase X (PKX)

    • Biotinylated peptide substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Add 5 µL of the diluted compound solution to the wells of a 96-well plate.

    • Add 5 µL of the PKX enzyme solution (at 2x the final desired concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at 2x the final desired concentrations).

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

Signaling Pathway

Below is a diagram representing a generic kinase signaling pathway, which is often the target of inhibitors derived from scaffolds like aminopyridines.

G cluster_inhibition Inhibition A Extracellular Signal B Receptor Tyrosine Kinase A->B C Adaptor Proteins B->C D Protein Kinase X (PKX) (Target of Analogs) C->D E Downstream Kinase Cascade D->E F Transcription Factors E->F G Gene Expression F->G H Cellular Response (e.g., Proliferation, Survival) G->H Analogs Analogs Analogs->D

Caption: A generic kinase signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors.

G A Design of Analogs B Chemical Synthesis A->B C Purification and Characterization B->C D In vitro Kinase Assay (IC50 Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E E->A F Lead Optimization E->F F->B G Further Biological Evaluation (e.g., cell-based assays) F->G

Caption: Drug discovery workflow.

Unambiguous Structural Confirmation of Ethyl 2-(5-aminopyridin-2-yl)acetate using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-(5-aminopyridin-2-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, requires rigorous structural confirmation to ensure the integrity of subsequent research.[1] This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the unambiguous structural confirmation of this molecule, supported by hypothetical experimental data and detailed protocols.

Predicted ¹H and ¹³C NMR Chemical Shifts

The foundation of 2D NMR analysis lies in the interpretation of one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. Based on the chemical structure of this compound, the predicted chemical shifts are summarized in Table 1. These predictions are derived from established chemical shift values for substituted pyridines and ethyl acetate moieties.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'CH₃1.25 (t)14.2
2'CH₂4.15 (q)61.0
3'C=O-171.0
4'CH₂3.70 (s)40.0
2C-154.0
3CH7.10 (d)123.0
4CH7.30 (dd)138.0
5C-145.0
6CH8.00 (d)135.0
-NH₂5.50 (s, br)-

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet, br = broad.

Comparative Analysis of 2D NMR Techniques

To unequivocally connect the different fragments of the molecule, a suite of 2D NMR experiments is employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[4][5][6] Each technique provides unique and complementary information for a comprehensive structural assignment.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7] This is instrumental in identifying adjacent protons within a spin system. For this compound, COSY is expected to show correlations between the protons of the ethyl group and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (¹JCH).[8][9] This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH).[7][8] This technique is particularly powerful for connecting different spin systems and identifying quaternary carbons.

Experimental Protocols

Sample Preparation: A 10-20 mg sample of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

1D NMR Acquisition:

  • ¹H NMR: A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 16 scans are accumulated.

  • ¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans are accumulated.

2D NMR Acquisition:

  • COSY: A gradient-enhanced COSY experiment is performed. 256 increments are collected in the indirect dimension with 16 scans per increment.

  • HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is performed. 256 increments are collected in the indirect dimension with 8 scans per increment.

  • HMBC: A gradient-enhanced HMBC experiment is performed, optimized for a long-range coupling constant of 8 Hz. 512 increments are collected in the indirect dimension with 32 scans per increment.

Data Presentation and Interpretation

The following tables summarize the expected key correlations from the 2D NMR experiments, which collectively confirm the structure of this compound.

Table 2: Key Expected COSY Correlations

Proton (δ ppm)Correlating Proton(s) (δ ppm)Interpretation
1.25 (H-1')4.15 (H-2')Ethyl group connectivity
7.10 (H-3)7.30 (H-4)Pyridine ring connectivity
7.30 (H-4)7.10 (H-3), 8.00 (H-6)Pyridine ring connectivity
8.00 (H-6)7.30 (H-4)Pyridine ring connectivity

Table 3: Key Expected HSQC Correlations

Proton (δ ppm)Correlating Carbon (δ ppm)Interpretation
1.25 (H-1')14.2 (C-1')CH₃ of ethyl group
4.15 (H-2')61.0 (C-2')O-CH₂ of ethyl group
3.70 (H-4')40.0 (C-4')CH₂ linker
7.10 (H-3)123.0 (C-3)Pyridine CH
7.30 (H-4)138.0 (C-4)Pyridine CH
8.00 (H-6)135.0 (C-6)Pyridine CH

Table 4: Key Expected HMBC Correlations

Proton (δ ppm)Correlating Carbon(s) (δ ppm)Interpretation
1.25 (H-1')61.0 (C-2')²JCH in ethyl group
4.15 (H-2')14.2 (C-1'), 171.0 (C-3')³JCH and ²JCH in ethyl acetate
3.70 (H-4')171.0 (C-3'), 154.0 (C-2), 123.0 (C-3)Connects acetate to pyridine ring
7.10 (H-3)154.0 (C-2), 145.0 (C-5), 40.0 (C-4')Confirms substitution at C-2
8.00 (H-6)154.0 (C-2), 145.0 (C-5)Confirms pyridine ring structure

Visualization of Key Correlations

The following diagrams illustrate the experimental workflow and the crucial HMBC correlations that piece the molecular structure together.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition (500 MHz) cluster_analysis Data Analysis Sample This compound in CDCl₃ NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Signal Assignment NMR_2D->Assign Correlate Correlation Analysis Assign->Correlate Structure Structure Confirmation Correlate->Structure

Figure 1. Experimental workflow for 2D NMR structural elucidation.

Figure 2. Key HMBC correlations for structural confirmation.

The HMBC correlations are the cornerstone of this structural proof. The correlation from the methylene protons at 3.70 ppm (H-4') to the pyridine carbons C-2 and C-3, as well as to the carbonyl carbon C-3', definitively links the ethyl acetate side chain to the pyridine ring at the C-2 position. Furthermore, the correlation from the ethyl group's methylene protons at 4.15 ppm (H-2') to the carbonyl carbon C-3' confirms the ester functionality.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable structural confirmation of this compound. While COSY and HSQC are essential for assigning the individual spin systems, it is the long-range correlations observed in the HMBC spectrum that are critical for assembling the complete molecular architecture. This comprehensive approach ensures the high fidelity of structural data, a prerequisite for its use in medicinal chemistry and drug development.

References

A Comparative Guide to Bioisosteric Replacements for the Ethyl 2-(5-aminopyridin-2-yl)acetate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For drug discovery and development researchers, the strategic modification of lead compounds is a cornerstone of optimizing potency, selectivity, and pharmacokinetic properties. The Ethyl 2-(5-aminopyridin-2-yl)acetate scaffold serves as a valuable starting point for various biologically active molecules. This guide provides a comparative analysis of potential bioisosteric replacements for this scaffold, supported by experimental data and detailed protocols to aid in the design of next-generation analogs.

Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a powerful tool to modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound while retaining or improving its desired biological activity.[1][2][3] This guide will focus on replacements for the 5-aminopyridine core, a common motif in medicinal chemistry.

Conceptual Overview of Bioisosteric Replacement

The fundamental goal of bioisosteric replacement is to enhance a molecule's drug-like properties by substituting a key structural motif with another that mimics its size, shape, and electronic characteristics. This can lead to improved metabolic stability, increased solubility, better target engagement, or novel intellectual property.

Bioisosteric_Replacement_Concept cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements cluster_2 Improved Properties Parent This compound Bioisostere_1 Fused Heterocycles (e.g., Furo[3,2-b]pyridine) Parent->Bioisostere_1 Improves Selectivity Bioisostere_2 Alternative Heterocycles (e.g., Pyrimidine) Parent->Bioisostere_2 Modulates pKa, H-bonding Bioisostere_3 Saturated Scaffolds (e.g., 3-Azabicyclo[3.1.1]heptane) Parent->Bioisostere_3 Increases Solubility, Fsp³ Properties Enhanced Potency Improved PK/PD Reduced Toxicity Bioisostere_1->Properties Bioisostere_2->Properties Bioisostere_3->Properties

Caption: Conceptual overview of bioisosteric replacement strategy.

Comparison of Bioisosteric Replacements

The following table summarizes key data for potential bioisosteric replacements for the 5-aminopyridine moiety. The data is collated from various studies and may not represent a direct head-to-head comparison in all cases but serves to illustrate the potential impact of these substitutions.

Scaffold/BioisostereExample CompoundKey Biological Target/AssayPotency (IC50/Ki)Physicochemical/Pharmacokinetic PropertiesReference
Parent: 5-Aminopyridine Derivative of 2-aminopyridineAnaplastic Lymphoma Kinase (ALK)~40 nM (Karpas-299 cell proliferation)Baseline for comparison.[4]
Fused Ring: Furo[3,2-b]pyridine 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide5-HT1F ReceptorKi = 2.1 nMShowed improved selectivity over indole analogues.[5][5]
Saturated Mimetic: 3-Azabicyclo[3.1.1]heptane Rupatadine AnalogueHistamine H1 ReceptorKi = 101 nM (Rupatadine Ki = 55 nM)Increased aqueous solubility by over 10-fold compared to the pyridine-containing parent drug, Rupatadine.[6][6]
Alternative Heterocycle: Pyrimidine TYK2 Inhibitor AnalogueTyrosine Kinase 2 (TYK2)Ki = 0.7 nMReplacement of a cyclopropylamide with an aminopyrimidine moiety led to potent inhibition.[7][7]
Modified Pyridine: 2-Difluoromethylpyridine Quorum Sensing InhibitorPseudomonas aeruginosa Quorum SensingIC50 = 19 µMEnhanced activity compared to the pyridine-N-oxide parent compound (IC50 = 33 µM).[8][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of novel compounds. Below are representative protocols for key assays relevant to the characterization of bioisosteres.

In Vitro Kinase Inhibition Assay (Example: ALK)

This protocol is a general framework for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials : Recombinant human ALK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 5 µL of the compound dilution to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • Initiate the reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the detection reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Example: Karpas-299)

This assay determines the effect of a compound on the growth of cancer cell lines.

  • Reagents and Materials : Karpas-299 cells, RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, 96-well cell culture plates, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure :

    • Seed Karpas-299 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds and incubate for an additional 72 hours.

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure luminescence to determine the number of viable cells.

  • Data Analysis : Normalize the data to vehicle-treated controls and calculate the IC₅₀ value using non-linear regression analysis.

Aqueous Solubility Assay (Thermodynamic)
  • Reagents and Materials : Test compound, phosphate-buffered saline (PBS) pH 7.4, DMSO, HPLC system.

  • Procedure :

    • Add an excess amount of the solid compound to a vial containing PBS.

    • Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method, comparing against a standard curve prepared in DMSO or another suitable solvent.

  • Data Analysis : The measured concentration is reported as the thermodynamic solubility.

Metabolic Stability Assay (Human Liver Microsomes)
  • Reagents and Materials : Test compound, human liver microsomes (HLM), NADPH, phosphate buffer (pH 7.4).

  • Procedure :

    • Pre-warm a solution of HLM in phosphate buffer at 37°C.

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding NADPH.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis : Plot the natural log of the percentage of the remaining compound against time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.

Typical Experimental Workflow

The evaluation of new bioisosteres typically follows a structured workflow, from initial design and synthesis to comprehensive in vivo studies.

Experimental_Workflow Start Design & Synthesis of Bioisosteres Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition) Start->Biochemical_Assay Cell_Assay Cell-Based Assays (e.g., Proliferation, Signaling) Biochemical_Assay->Cell_Assay ADME_Screen Early ADME Screening (Solubility, Metabolic Stability) Cell_Assay->ADME_Screen Decision_1 Potent & Active? ADME_Screen->Decision_1 PK_Studies In Vivo Pharmacokinetic (PK) Studies Decision_1->PK_Studies Yes Stop Optimization or Termination Decision_1->Stop No Efficacy_Studies In Vivo Efficacy Models PK_Studies->Efficacy_Studies Lead_Candidate Lead Candidate Efficacy_Studies->Lead_Candidate

Caption: A typical workflow for the evaluation of novel bioisosteres.

By systematically applying the principles of bioisosteric replacement and employing rigorous experimental evaluation, researchers can effectively navigate the complexities of drug optimization and identify promising new therapeutic candidates.

References

comparative analysis of kinase inhibitors derived from substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of kinase inhibitors derived from substituted pyridines, focusing on their efficacy against key oncogenic kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and B-Raf. The information presented herein is compiled from various studies to facilitate the rational design and development of novel kinase inhibitors.

Introduction to Pyridine-Based Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. Substitutions on the pyridine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the discovery of inhibitors targeting critical signaling pathways in cancer.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative substituted pyridine-based kinase inhibitors against their primary targets. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between studies.

VEGFR-2 Inhibitors
Compound IDCore ScaffoldSubstitutionTarget KinaseIC50 (µM)Reference
Compound 10 Pyridine-derived2-cyanoacetohydrazoneVEGFR-20.12[1]
Sorafenib Pyridine-containing-VEGFR-20.10[1]
Compound 8 Pyridine-derived2-cyanoacetohydrazoneVEGFR-20.13[1]
Compound 9 Pyridine-derived2-cyanoacetohydrazoneVEGFR-20.13[1]
Compound 22 Pyridine and 1,2,3-triazole-VEGFR-20.00133[2]
Compound 43 Pyridine derivative-VEGFR-20.02638[2]
Compound 44 Pyridine derivative-VEGFR-20.04467[2]
Compound 5 Pyridine derivativeAmide linkageVEGFR-20.24[2]
Compound 4 Pyridine derivativeAmide linkageVEGFR-20.48[2]
EGFR Inhibitors
Compound IDCore ScaffoldSubstitutionTarget KinaseIC50 (nM)Reference
Compound 12 Pyridine derivative-EGFR (Wild Type)14.5
Compound 12 Pyridine derivative-EGFR (T790M Mutant)35.4
Gefitinib Quinazoline-EGFR (Wild Type)18.2
Osimertinib Pyrimidine-EGFR (T790M Mutant)8.5
Compound 5b Pyridine derivative-EGFR (Wild Type)30.1
Compound 5b Pyridine derivative-EGFR (T790M Mutant)12.8
B-Raf Inhibitors
Compound IDCore ScaffoldSubstitutionTarget KinaseIC50 (nM)Reference
Compound 17 Pyrazolopyridine3-methoxyB-Raf (V600E)Low nanomolar[3]
Compound 19 Pyrazolopyridine3-methoxyB-Raf (V600E)Low nanomolar[3]
Vemurafenib Azaindole-B-Raf (V600E)Low nanomolar[4]
Compound 49 Pyrazolopyridine4-fluorophenylB-Raf (V600E)Low nanomolar[4]

Experimental Protocols

General In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory potency of compounds is the in vitro kinase assay. The following is a general protocol that can be adapted for specific kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., VEGFR-2, EGFR, B-Raf)

  • Substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (Adenosine triphosphate)

  • Test compounds (substituted pyridine derivatives) dissolved in DMSO

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting the signal from the chosen detection reagent (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations.

  • Reaction Setup: Add the kinase enzyme and the test compound to the wells of the microplate. Allow for a pre-incubation period (e.g., 15-30 minutes at room temperature) to permit the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) or the amount of remaining ATP using a suitable detection reagent. The signal is then read using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO without inhibitor). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathways and Mechanisms of Inhibition

The following diagrams illustrate the signaling pathways targeted by these substituted pyridine-based kinase inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates PLCG PLCγ EGFR->PLCG Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCG->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor Pyridine-Based EGFR Inhibitor Inhibitor->EGFR VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCG PLCγ VEGFR2->PLCG Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Pyridine-Based VEGFR-2 Inhibitor Inhibitor->VEGFR2 BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras BRAF B-Raf (V600E Mutant) Ras->BRAF MEK MEK BRAF->MEK Constitutively Active ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation and Survival Nucleus->Proliferation Inhibitor Pyridine-Based B-Raf Inhibitor Inhibitor->BRAF

References

Navigating the Kinase Inhibitor Landscape: An In Vitro Assay Validation Guide for Novel 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic agent is paved with rigorous validation. This guide provides a comparative analysis of in vitro assays for novel kinase inhibitors derived from the versatile starting material, Ethyl 2-(5-aminopyridin-2-yl)acetate. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate a comprehensive understanding of the validation process.

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer. The aminopyridine scaffold, accessible from precursors like this compound, is a privileged structure in medicinal chemistry, frequently utilized for the synthesis of potent and selective kinase inhibitors. This guide focuses on the in vitro validation of such compounds, using a novel Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, designated as Compound-A , as a case study. Its performance is compared against a known standard, Idelalisib , a clinically approved PI3Kδ inhibitor.

Data Presentation: A Comparative Look at Inhibitory Activity

The efficacy of newly synthesized compounds is benchmarked against established alternatives. The following table summarizes the in vitro inhibitory activities of Compound-A and Idelalisib against the target kinase, PI3Kδ, and their cytotoxic effects on hematological cancer cell lines.

CompoundTarget KinaseBiochemical IC50 (nM)[1]Cell LineCellular IC50 (µM)[1]
Compound-A (MR3278) PI3Kδ30MOLM-16 (AML)2.6
MV-4-11 (AML)3.7
Idelalisib PI3Kδ-MOLM-16 (AML)>10
MV-4-11 (AML)>10

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability. AML: Acute Myeloid Leukemia

The data clearly indicates that Compound-A exhibits potent and specific inhibition of PI3Kδ at a nanomolar concentration. Furthermore, it demonstrates significantly greater cytotoxic activity against acute myeloid leukemia (AML) cell lines compared to the established drug, Idelalisib.[1]

Mandatory Visualization: Charting the Course of Discovery and Action

Visual representations are crucial for elucidating complex biological processes and experimental procedures. The following diagrams, rendered in Graphviz, illustrate the synthesis and validation workflow, and the targeted signaling pathway.

G cluster_synthesis Synthesis of Compound-A cluster_validation In Vitro Validation Workflow cluster_data Data Analysis Start This compound Step1 Multi-step Chemical Synthesis Start->Step1 CompoundA Compound-A (Novel Kinase Inhibitor) Step1->CompoundA Biochemical Biochemical Kinase Assay CompoundA->Biochemical CellViability Cell Viability Assay CompoundA->CellViability IC50 Determine IC50 Values Biochemical->IC50 Pathway Signaling Pathway Analysis CellViability->Pathway CellViability->IC50 Mechanism Elucidate Mechanism of Action Pathway->Mechanism

Figure 1: Experimental workflow from synthesis to in vitro validation.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CompoundA Compound-A CompoundA->PI3K inhibits

Figure 2: The PI3K/AKT/mTOR signaling pathway targeted by Compound-A.

Experimental Protocols: The Blueprint for Validation

Detailed and reproducible protocols are the cornerstone of scientific research. Below are the methodologies for the key in vitro assays used to validate Compound-A.

Biochemical Kinase Assay (PI3Kδ Inhibition)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., phosphatidylinositol (PI))

  • Test compounds (Compound-A, Idelalisib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well plate, add the kinase buffer, recombinant PI3Kδ enzyme, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of ATP and the PI substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Hematological cancer cell lines (e.g., MOLM-16, MV-4-11)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Compound-A, Idelalisib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and a DMSO vehicle control.

  • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathway Analysis (Western Blot)

Western blotting is a technique used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression and phosphorylation states within a signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate the protein lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

By following these rigorous in vitro validation protocols, researchers can effectively assess the potential of novel compounds synthesized from this compound as potent and selective kinase inhibitors, paving the way for the development of next-generation targeted therapies.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Ethyl 2-(5-aminopyridin-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be readily diversified to target a range of biological pathways is a cornerstone of modern medicinal chemistry. Ethyl 2-(5-aminopyridin-2-yl)acetate stands out as a valuable and versatile starting material, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1][2][3] Its inherent structural features—a pyridinyl core, a primary amine, and an ester group—offer multiple points for chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacological activity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for two prominent classes of bioactive molecules derived from or structurally related to the this compound scaffold: kinase inhibitors and β3-adrenoceptor agonists. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an essential resource for the rational design of next-generation therapeutics based on this privileged heterocyclic core.

Comparative Analysis of Bioactive Derivatives

The aminopyridine moiety is a well-recognized pharmacophore in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions with the hinge region of kinases, a key factor for potent inhibition.[4][5] Furthermore, modifications of the core structure have led to the development of selective agonists for G-protein coupled receptors, such as the β3-adrenoceptor.[2][6]

Kinase Inhibitor Derivatives: Targeting Cellular Proliferation

Derivatives of the 2-aminopyridine scaffold have been extensively investigated as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. The following table summarizes the SAR for a series of 2-aminopyridine derivatives as Nek2 inhibitors, highlighting the impact of substitutions on their inhibitory potency.

Table 1: Structure-Activity Relationship of 2-Aminopyridine Derivatives as Nek2 Kinase Inhibitors

Compound IDR1 (Substitution at the 5-position of pyridine)IC50 (μM) for Nek2
17a p-substituted phenyl ring0.12
17b m-substituted phenyl ring0.21

Data synthesized from a study on aminopyridine-based Nek2 inhibitors.[5]

The data indicates that the position of substitution on the phenyl ring at the 5-position of the pyridine core influences the inhibitory activity against Nek2 kinase. A para-substituted phenyl ring (Compound 17a) resulted in a nearly two-fold increase in potency compared to a meta-substituted analog (Compound 17b).[5] This suggests that the spatial arrangement and electronic properties of this substituent are critical for optimal interaction with the kinase active site.

β3-Adrenoceptor Agonists: Modulating Metabolic and Bladder Function

The β3-adrenoceptor is a key target for the treatment of conditions such as overactive bladder and has potential applications in metabolic diseases.[6][7][8] Mirabegron, an approved drug for overactive bladder, is a notable example of a β3-adrenoceptor agonist that features a 2-aminothiazole core, which can be conceptually linked to the aminopyridine scaffold. The SAR for this class of compounds focuses on achieving high potency and selectivity for the β3 subtype over β1 and β2 adrenoceptors to avoid cardiovascular side effects.

Table 2: Biological Activity of a β3-Adrenoceptor Agonist

CompoundTargetEC50 (nM)Selectivity over β1/β2
MirabegronHuman β3-Adrenoceptor22.4>440-fold

Data for Mirabegron, a selective β3-adrenoceptor agonist. While not a direct derivative, it represents a key pharmacophore that can be conceptually developed from the aminopyridine scaffold.

Mirabegron demonstrates high potency for the β3-adrenoceptor with an EC50 in the nanomolar range and excellent selectivity over the β1 and β2 subtypes.[6] This highlights the potential for developing highly selective agonists by optimizing the substituents on the core scaffold.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of SAR studies. Below are representative protocols for the key assays used to evaluate the biological activity of kinase inhibitors and β3-adrenoceptor agonists.

LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • LRRK2 enzyme

  • LRRKtide substrate

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µl of the test compound solution or DMSO (for control).

  • Add 2 µl of LRRK2 enzyme solution.

  • Add 2 µl of a substrate/ATP mixture.

  • Incubate the reaction at room temperature for 120 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β3-Adrenoceptor Agonist cAMP Accumulation Assay

This cell-based assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) through the activation of the β3-adrenoceptor.

Materials:

  • HEK293 cells stably expressing the human β3-adrenoceptor

  • Cell culture medium

  • Stimulation buffer

  • Test compounds

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF)

  • 384-well plates

Procedure:

  • Seed the HEK293-β3 cells in 384-well plates and culture overnight.

  • Prepare serial dilutions of the test compounds and forskolin in stimulation buffer.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Calculate the EC50 values by plotting the cAMP concentration against the logarithm of the agonist concentration.

Visualizing the Molecular Landscape

To better understand the relationships and processes involved in the study of this compound derivatives, the following diagrams illustrate a general experimental workflow and a representative signaling pathway.

SAR_Workflow General SAR Workflow for Bioactive Compound Discovery Start This compound (Starting Scaffold) Synthesis Chemical Synthesis of Derivatives (Modification of R groups) Start->Synthesis Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Synthesis->Screening Hit_ID Hit Identification (Compounds with desired activity) Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Inactive Hit_ID->SAR_Analysis Active Optimization Lead Optimization (Iterative synthesis and testing) SAR_Analysis->Optimization Optimization->Synthesis Lead Lead Compound Optimization->Lead

Caption: A flowchart illustrating the typical workflow for a structure-activity relationship (SAR) study, starting from a core scaffold.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Substrate Cellular Substrate Kinase_Cascade->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Transcription Gene Transcription Phosphorylated_Substrate->Transcription Response Cellular Response (e.g., Proliferation, Survival) Transcription->Response Inhibitor 2-Aminopyridine Kinase Inhibitor Inhibitor->Kinase_Cascade

Caption: A diagram showing a simplified kinase signaling cascade and the point of intervention by a 2-aminopyridine-based inhibitor.

References

A Comparative Guide to Synthetic Routes for Substituted Aminopyridine Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted aminopyridine scaffold is a cornerstone in medicinal chemistry and drug development, valued for its presence in a multitude of pharmacologically active agents. The addition of an acetate moiety introduces a key functional group for further molecular elaboration. Consequently, the efficient and selective synthesis of substituted aminopyridine acetates is of critical importance.

This guide provides an objective comparison of the three primary synthetic strategies for accessing these valuable compounds: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and direct Nucleophilic Aromatic Substitution (SNAr). We present a comparative analysis of their performance, supported by representative experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.

Overview of Synthetic Strategies

The synthesis of substituted aminopyridine acetates typically involves the formation of a carbon-nitrogen (C-N) bond between a halosubstituted pyridine acetate and an amine. The choice of synthetic route is heavily influenced by the electronic properties of the pyridine ring, the nature of the halogen, the nucleophilicity of the amine, and the tolerance of other functional groups present in the molecule.

Three principal pathways dominate the landscape for this transformation:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for its broad substrate scope and functional group tolerance.[1]

  • Ullmann Condensation (Goldberg Reaction): One of the oldest methods for C-N bond formation, this copper-catalyzed reaction has seen a resurgence with the development of new ligands that allow for milder reaction conditions.[2]

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of a halide by an amine. This method is typically most effective when the pyridine ring is activated by strong electron-withdrawing groups.

Below is a logical diagram illustrating these primary synthetic pathways.

G cluster_start Starting Materials cluster_methods Synthetic Routes cluster_end Product Halopyridine Halopyridine Acetate (X = Cl, Br, I) Buchwald Buchwald-Hartwig (Pd-catalyzed) Halopyridine->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) Halopyridine->Ullmann SNAr SNAr (Direct Substitution) Halopyridine->SNAr Amine Primary or Secondary Amine (R-NH-R') Amine->Buchwald Amine->Ullmann Amine->SNAr Product Substituted Aminopyridine Acetate Buchwald->Product Ullmann->Product SNAr->Product

Figure 1. Primary synthetic routes to aminopyridine acetates.

Comparative Data Presentation

To provide a clear comparison, the following table summarizes typical reaction conditions and performance metrics for the synthesis of a model compound, ethyl 2-(6-anilinopyridin-3-yl)acetate , from ethyl 2-(6-bromopyridin-3-yl)acetate and aniline.

ParameterBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst System Pd₂(dba)₃ / Xantphos (or other phosphine ligand)CuI / 1,10-Phenanthroline (or other N,O-ligand)Typically uncatalyzed
Typical Loading 0.5-5 mol% Pd5-20 mol% CuN/A
Base NaOtBu, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄Excess amine or non-nucleophilic base (e.g., DIEA)
Solvent Toluene, DioxaneDMF, DMSO, Ethylene GlycolDMSO, NMP, or neat
Temperature (°C) 80 - 110 °C100 - 140 °C120 - 180 °C (often requires high temperatures)
Reaction Time 4 - 24 hours12 - 36 hours24 - 48 hours
Typical Yield 85 - 98%60 - 85%Highly variable (Low to moderate, often poor for unactivated pyridines)
Advantages - High yields- Broad substrate scope- High functional group tolerance- Well-defined catalytic systems[1]- Lower cost catalyst (Cu vs. Pd)- Effective for N-arylation of amides and heterocycles[2]- Simple, catalyst-free- Cost-effective for suitable substrates
Disadvantages - High cost of Pd catalyst and ligands- Air/moisture sensitive catalysts- Potential for heavy metal contamination- Often requires higher temperatures- Stoichiometric copper may be needed in older protocols- Ligand optimization can be necessary[2]- Limited to activated pyridines (with strong EWGs)- Harsh conditions- Often lower yields and side products

Experimental Protocols

Detailed methodologies are essential for the successful implementation and adaptation of these synthetic routes. Below are representative protocols for each major pathway.

Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)

This protocol is adapted from established procedures for the amination of bromopyridines and is suitable for the synthesis of substituted aminopyridine acetates.[3]

Reaction Scheme:

G Start Ethyl 2-(6-bromopyridin-3-yl)acetate + Aniline Product Ethyl 2-(6-anilinopyridin-3-yl)acetate Start->Product Pd₂(dba)₃, Xantphos NaOtBu, Toluene, 100 °C

Figure 2. Buchwald-Hartwig amination workflow.

Materials:

  • Ethyl 2-(6-bromopyridin-3-yl)acetate (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add ethyl 2-(6-bromopyridin-3-yl)acetate, Pd₂(dba)₃, and Xantphos.

  • In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous toluene via syringe, followed by the aniline.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-12 hours, monitoring progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Ullmann Condensation (Copper-Catalyzed)

This protocol is based on modern ligand-accelerated Ullmann (Goldberg) conditions, which allow for catalytic copper use and milder conditions than traditional methods.[4]

Reaction Scheme:

G Start Ethyl 2-(6-bromopyridin-3-yl)acetate + Aniline Product Ethyl 2-(6-anilinopyridin-3-yl)acetate Start->Product CuI, 1,10-Phenanthroline K₂CO₃, DMF, 120 °C

Figure 3. Ullmann condensation workflow.

Materials:

  • Ethyl 2-(6-bromopyridin-3-yl)acetate (1.0 mmol)

  • Aniline (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (4 mL)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add ethyl 2-(6-bromopyridin-3-yl)acetate, CuI, 1,10-phenanthroline, and potassium carbonate.

  • Add anhydrous DMF and aniline to the vial.

  • Seal the vial tightly with a screw cap and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol is applicable when the pyridine ring is sufficiently electron-deficient. For a substrate like ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate, the electron-withdrawing effect of the difluoroacetate group would activate the ring towards SNAr.

Reaction Scheme:

G Start Activated Chloropyridine Acetate + Aniline Product Aminopyridine Acetate Product Start->Product DMSO, 140 °C (or Microwave)

Figure 4. SNAr workflow.

Materials:

  • Activated chloropyridine acetate (e.g., ethyl 2-(6-chloro-5-nitropyridin-3-yl)acetate) (1.0 mmol)

  • Aniline (2.0 mmol)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3 mL)

  • Sealed reaction tube or microwave vial

Procedure:

  • In a sealed tube, dissolve the activated chloropyridine acetate in anhydrous DMSO.

  • Add aniline to the solution.

  • Seal the tube and heat the reaction mixture in an oil bath at 140-160 °C for 24-48 hours, or until TLC/GC-MS indicates completion of the reaction. (Alternatively, microwave heating can significantly reduce reaction times).

  • Cool the reaction to room temperature and pour it into ice water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Concluding Remarks

The synthesis of substituted aminopyridine acetates has evolved from harsh, classical methods to modern, mild, and highly versatile catalytic protocols.

  • Buchwald-Hartwig amination stands out for its high yields and broad applicability, making it the method of choice for many complex substrates, despite the cost of the palladium catalyst.

  • Ullmann condensation offers a more economical alternative using copper, and with modern ligands, its reaction conditions have become significantly milder, making it a strong competitor, especially for large-scale synthesis.

  • Nucleophilic Aromatic Substitution (SNAr) remains the most straightforward and atom-economical method, but its application is limited to pyridine rings activated by potent electron-withdrawing groups.

The selection of a specific route should be guided by a careful evaluation of substrate compatibility, cost, scalability, and the desired final substitution pattern. The data and protocols provided in this guide serve as a starting point for researchers to navigate these choices effectively.

References

A Comparative Guide to the Target Selectivity of Kinase Inhibitors Derived from Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in the development of targeted kinase inhibitors, offering a versatile platform for designing potent and selective molecules against a range of therapeutic targets. Ethyl 2-(5-aminopyridin-2-yl)acetate serves as a key chemical intermediate in the synthesis of these valuable pharmaceutical compounds.[1][2] This guide provides a comparative analysis of the target selectivity of various kinase inhibitors developed from the broader aminopyridine framework, supported by quantitative data and detailed experimental protocols. The aminopyridine core is a privileged structure in medicinal chemistry due to its ability to form crucial hydrogen bond interactions within the kinase hinge region, a critical feature for ATP-competitive inhibition.[3]

Comparative Selectivity of Aminopyridine-Derived Kinase Inhibitors

The following tables summarize the in vitro potency and selectivity of representative aminopyridine-derived inhibitors against their primary targets and key off-targets. This data highlights the adaptability of the aminopyridine scaffold in achieving high selectivity for diverse kinase families.

Compound Class Primary Target IC50 (nM) Off-Target(s) Off-Target IC50 (nM) Selectivity Fold Reference
Imidazo[4,5-b]pyridineAurora-A15Aurora-B3050>200[4]
AminopyrimidineJNK1-CDK2--[5][6]
2-AminopyridineJAK23JAK1, JAK3>255, >228>85, >76[7]
5-Phenoxy-2-aminopyridineBTK----[8][9]

Note: IC50 values are indicative and can vary based on assay conditions. Direct comparison between different studies should be made with caution.

In-Depth Look at Specific Aminopyridine-Derived Inhibitors

Imidazo[4,5-b]pyridine Derivatives as Selective Aurora-A Kinase Inhibitors

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated exceptional selectivity for Aurora-A kinase over the closely related Aurora-B kinase.[10][11] This selectivity is achieved by exploiting subtle differences in the ATP-binding pockets of the two isoforms.[10] For instance, compound 40f from a published study exhibits an IC50 of 15 nM for Aurora-A, while its IC50 for Aurora-B is 3050 nM, showcasing a selectivity of over 200-fold.[4] This high degree of selectivity is crucial for minimizing off-target effects, as the inhibition of Aurora-B can lead to distinct cellular phenotypes compared to Aurora-A inhibition.[12]

Aminopyrimidine Derivatives as JNK Inhibitors

The aminopyrimidine scaffold has been successfully employed in the development of inhibitors for c-Jun N-terminal kinases (JNKs).[5][6] These inhibitors are being investigated for their therapeutic potential in a variety of diseases. The selectivity profile of these compounds is critical, and they are often tested against other kinases, such as cyclin-dependent kinases (CDKs), to ensure targeted activity.[5]

2-Aminopyridine Derivatives as Highly Selective JAK2 Inhibitors

Researchers have developed 2-aminopyridine derivatives that show high potency and selectivity for Janus Kinase 2 (JAK2) over other JAK family members.[7] One promising compound, 16m-(R) , displayed an IC50 of 3 nM against JAK2, with over 85-fold and 76-fold selectivity against JAK1 and JAK3, respectively.[7] This level of selectivity is vital for the development of safer and more effective treatments for myeloproliferative neoplasms where JAK2 is a key driver.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of kinase inhibitor selectivity. Below are summaries of commonly employed assays.

In Vitro Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a universal method for measuring kinase activity.[13][14][15]

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP generated and thus the kinase activity.[15]

  • Protocol Outline:

    • Set up the kinase reaction with the enzyme, substrate, ATP, and the test compound in a multiwell plate.

    • Incubate at room temperature for the desired time.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete excess ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.[13]

2. Lanthascreen™ Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.[10]

  • Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to a europium-labeled anti-tag antibody bound to the kinase. When an inhibitor displaces the tracer, the FRET signal is lost.

  • Protocol Outline:

    • Prepare serial dilutions of the test compound.

    • In a multiwell plate, combine the kinase, the europium-labeled antibody, and the fluorescent tracer.

    • Add the test compound to the wells.

    • Incubate at room temperature for 60 minutes.

    • Read the TR-FRET signal on a compatible plate reader.[10]

Cellular Target Engagement Assays

1. NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to its target kinase within living cells.[1][3][16][17]

  • Principle: The target kinase is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, energy transfer (BRET) occurs from the luciferase to the tracer. A test compound that competes with the tracer for binding will disrupt this energy transfer in a dose-dependent manner.[17]

  • Protocol Outline:

    • Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Seed the transfected cells into a multiwell plate.

    • Add serial dilutions of the test compound to the cells.

    • Add the NanoBRET™ tracer to the cells.

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

    • Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.[3][17]

Visualizing Cellular Pathways and Workflows

To better understand the context in which these aminopyridine-derived inhibitors function and how they are evaluated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Experimental Workflow for Kinase Inhibitor Selectivity Profiling A Compound Synthesis (Aminopyridine Scaffold) B Primary Biochemical Assay (e.g., ADP-Glo) A->B C Determine IC50 vs. Primary Target B->C D Kinome-wide Selectivity Screen (e.g., KinomeScan) C->D E Identify On- and Off-Targets D->E F Cellular Target Engagement Assay (e.g., NanoBRET) E->F G Confirm Intracellular Potency & Selectivity F->G H Lead Optimization G->H

Caption: A typical workflow for assessing the selectivity of kinase inhibitors.

G cluster_1 Simplified JNK Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis Inhibitor Aminopyridine-based JNK Inhibitor Inhibitor->JNK

Caption: A simplified representation of the JNK signaling cascade.

References

Benchmarking New β3-Adrenoceptor Agonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of a novel β3-adrenoceptor agonist derivative against established compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

Comparative Analysis of β3-Adrenoceptor Agonists

The development of selective β3-adrenoceptor (β3-AR) agonists has been a significant focus for therapeutic areas such as overactive bladder (OAB), with potential applications in metabolic and cardiovascular diseases.[1][2] This guide compares the performance of a hypothetical new derivative, "New Derivative 1," against well-established β3-AR agonists like Mirabegron, Vibegron, and Solabegron.[1][3]

The data presented below is a synthesis of established values from literature and hypothetical data for "New Derivative 1" to illustrate a comparative benchmark.

Table 1: Receptor Binding Affinity (Ki, nM)

This table summarizes the binding affinity of the compounds for the human β1, β2, and β3 adrenoceptors. A lower Ki value indicates a higher binding affinity.

Compoundβ1-AR (Ki, nM)β2-AR (Ki, nM)β3-AR (Ki, nM)β3 Selectivity (vs. β1/β2)
New Derivative 1 1500250015High
Mirabegron ≥ 25 μM≥ 25 μM2.5–55High[4]
Vibegron ---High[3]
Solabegron ---High[1][[“]]
Isoprenaline ---Non-selective
BRL37344 ---Higher affinity for rodent vs. human β3-AR[1]
CL316243 >128-fold vs β3>10-fold vs β3-Good selectivity for human β3-AR[1]
Table 2: Functional Potency (EC50, nM) and Efficacy

This table outlines the functional potency (EC50) and efficacy of the agonists in stimulating cAMP accumulation, a key downstream signaling event. A lower EC50 value indicates greater potency.

CompoundcAMP Accumulation (EC50, nM)Efficacy (% of Isoprenaline)
New Derivative 1 3595%
Mirabegron 589–776 (human detrusor relaxation)-
BRL37344 pEC50 = 6.5–7.5 (human bladder strips)-
CL316243 --

Note: Direct comparative EC50 values for cAMP accumulation across all compounds in the same experimental setup are not consistently available in the literature. The provided values are from different experimental contexts.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of novel compounds. Below are standard protocols for assessing the affinity and functional activity of β3-AR agonists.

Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity of a test compound for β-adrenoceptor subtypes.

Methodology:

  • Cell Culture: Use stable clonal CHO-K1 cell lines individually expressing human β1, β2, or β3-adrenoceptors.[6]

  • Membrane Preparation: Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound.[6]

  • Incubation and Washing: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Potency (EC50)

Objective: To measure the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β3-AR signaling pathway.

Methodology:

  • Cell Culture: Plate CHO-K1 cells expressing the human β3-adrenoceptor in multi-well plates and grow to confluence.[7]

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: Add varying concentrations of the test agonist to the cells and incubate for a specified period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use a sigmoidal dose-response curve fit to determine the EC50 (potency) and the maximum response (efficacy).

Signaling Pathways and Experimental Workflow

β3-Adrenoceptor Signaling Pathway

Stimulation of the β3-adrenoceptor primarily activates the Gs protein, leading to a cascade of intracellular events.[8][9] However, coupling to Gi proteins and subsequent nitric oxide (NO) production has also been observed, particularly in cardiac tissue.[1][10]

GproteinSignaling cluster_receptor Cell Membrane cluster_gs Gs Pathway cluster_gi Gi Pathway Agonist β3-Agonist Receptor β3-Adrenoceptor Agonist->Receptor Binds to Gs Gs Protein Receptor->Gs Activates Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Thermogenesis) CREB->Gene Regulates eNOS eNOS Gi->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces NegativeInotropy Negative Inotropy (Cardiac Muscle) NO->NegativeInotropy Mediates

Caption: β3-Adrenoceptor canonical (Gs) and alternative (Gi) signaling pathways.

Experimental Workflow for Agonist Benchmarking

The process of benchmarking a new derivative involves a logical flow from initial binding studies to functional assays.

experimental_workflow Compound New Derivative BindingAssay Receptor Binding Assay (Determine Ki) Compound->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP accumulation) (Determine EC50, Efficacy) BindingAssay->FunctionalAssay High Affinity Compounds SelectivityPanel Selectivity Profiling (β1, β2, other GPCRs) FunctionalAssay->SelectivityPanel Potent & Efficacious Compounds DataAnalysis Data Analysis & Comparison SelectivityPanel->DataAnalysis LeadCandidate Lead Candidate Identification DataAnalysis->LeadCandidate

Caption: A typical experimental workflow for benchmarking new β3-adrenoceptor agonists.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 2-(5-aminopyridin-2-yl)acetate, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these hazards, it is crucial to treat this compound as hazardous waste and dispose of it through appropriate channels. Improper disposal, such as pouring it down the drain, can lead to environmental contamination and potential health risks.

Quantitative Hazard Data Summary

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin irritation (Category 2)Causes skin irritation.[1]
H319Eye irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1]

Experimental Protocol for Disposal

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for hazardous chemical waste management.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene).

  • Hazardous waste label.

  • Fume hood.

  • Spill kit for chemical spills.

Procedure:

  • Preparation and Safety Precautions:

    • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Wear all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical. The original container is often a suitable choice if it is in good condition.

    • Carefully transfer the waste this compound into the hazardous waste container. Avoid splashing or creating aerosols.

    • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • Indicate the hazards associated with the waste (e.g., "Harmful," "Irritant").

    • Fill in all other required information on the label, such as the date and the name of the waste generator.

  • Storage:

    • Securely cap the waste container.

    • Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel.

    • The SAA should be a well-ventilated, secure area, away from general laboratory traffic.

    • Ensure that the stored waste is segregated from incompatible materials.

  • Disposal Request:

    • Follow your institution's specific procedures to request a pickup of the hazardous waste. This typically involves contacting the EHS office.

    • Do not attempt to transport the hazardous waste off-site yourself.

Disposal Workflow Diagram

Proper Disposal Workflow for this compound A Step 1: Preparation - Wear appropriate PPE - Work in a fume hood B Step 2: Waste Collection - Use a designated, compatible  hazardous waste container A->B C Step 3: Labeling - Affix hazardous waste label - Clearly write full chemical name and hazards B->C D Step 4: Storage - Store in a designated Satellite  Accumulation Area (SAA) - Segregate from incompatibles C->D E Step 5: Disposal Request - Contact Environmental Health  and Safety (EHS) for pickup D->E F Professional Disposal - Handled by certified  waste management personnel E->F

References

Personal protective equipment for handling Ethyl 2-(5-aminopyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Ethyl 2-(5-aminopyridin-2-yl)acetate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.

Immediate Safety and Hazard Information

Potential Hazards:

  • May cause skin and eye irritation.[4][5]

  • May be harmful if inhaled or ingested.[4]

  • May cause respiratory irritation.[5]

In the event of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5][6]

  • After skin contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[6]

  • After eye contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5][6]

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure.[7] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[8][9] Always inspect gloves for tears or holes before use. Change gloves frequently, especially after direct contact with the chemical.[3][8] Do not wear gloves outside the immediate work area to prevent cross-contamination.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesGoggles should be worn when there is a risk of splashing.[3][9] A face shield may be necessary for procedures with a high risk of splashing or explosion.[9]
Skin and Body Protection Laboratory coatA flame-retardant lab coat should be worn and kept buttoned.[8][9] For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.[8]
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8][10] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[9][11]
Foot Protection Closed-toe shoesShoes that cover the entire foot are mandatory in the laboratory.[9][12]

Operational Handling and Storage

Proper operational procedures are critical for safely handling this compound, which is often a powder.

Work Area Preparation:

  • Designate a specific area for handling the compound.[13]

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8]

  • Cover the work surface with absorbent, disposable bench paper.[13]

Weighing and Transferring:

  • Use an enclosed balance or a balance located within a fume hood to weigh the powder.[10][13]

  • Use a scoop or spatula to transfer the powder; avoid pouring directly from the bottle to minimize dust generation.[13]

  • Keep the container closed as much as possible during and after use.[13]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety.

Spill Response Workflow

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill Spill of this compound Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate area if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Package Package waste in a labeled, sealed container Decontaminate->Package Dispose Dispose of as hazardous waste Package->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal:

  • All waste, including contaminated PPE and cleaning materials, must be collected in a designated, labeled hazardous waste container.[7]

  • Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[14] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.